2-(1-Pyrrolidinyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSJCJZQJAPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383365 | |
| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-36-1 | |
| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-Pyrrolidinyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(1-Pyrrolidinyl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
This compound, also known as 2-pyrrolidin-1-ylpyridine-3-carboxylic acid, is a substituted pyridine derivative. Its structure, featuring a pyrrolidine moiety at the 2-position of a nicotinic acid scaffold, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary and most direct route for its synthesis involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloronicotinic acid, with pyrrolidine.
Synthetic Pathway
The most common and efficient synthesis of this compound proceeds via a three-step process starting from commercially available 2-chloronicotinic acid. This method ensures high yields and regioselectivity. The overall synthetic scheme is as follows:
-
Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent nucleophilic substitution step.
-
Nucleophilic Aromatic Substitution: The ester of 2-chloronicotinic acid is then reacted with pyrrolidine. The electron-withdrawing nature of the pyridine ring and the carboxylic ester group facilitates the displacement of the chloride ion by the nucleophilic pyrrolidine.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
A similar synthetic strategy for the preparation of 2-morpholinonicotinic acid from 2-chloronicotinic acid has been reported with a high overall yield of 93%, suggesting that this pathway is highly effective for the synthesis of 2-amino substituted nicotinic acids.[1][2]
Experimental Protocols
The following protocols are adapted from the successful synthesis of the analogous 2-morpholinonicotinic acid and established principles of organic synthesis.[1][2][3]
Step 1: Synthesis of Methyl 2-chloronicotinate
Objective: To protect the carboxylic acid group of 2-chloronicotinic acid as a methyl ester.
-
Reagents and Materials:
-
2-Chloronicotinic acid
-
Methanol (CH₃OH)
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.
-
-
Procedure (using Thionyl Chloride):
-
Suspend 2-chloronicotinic acid (1 equivalent) in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloronicotinate.
-
Step 2: Synthesis of Methyl 2-(1-pyrrolidinyl)nicotinate
Objective: To perform a nucleophilic aromatic substitution to replace the chlorine atom with a pyrrolidine moiety.
-
Reagents and Materials:
-
Methyl 2-chloronicotinate
-
Pyrrolidine
-
A suitable solvent (e.g., Dimethylformamide (DMF), acetonitrile, or excess pyrrolidine)
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Dissolve methyl 2-chloronicotinate (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add pyrrolidine (2-3 equivalents). Using an excess of the amine can also serve as the solvent and base.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours (4-12 hours), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography or taken directly to the next step.
-
Step 3: Synthesis of this compound
Objective: To hydrolyze the methyl ester to the final carboxylic acid product.
-
Reagents and Materials:
-
Methyl 2-(1-pyrrolidinyl)nicotinate
-
Aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., hydrochloric acid)
-
Methanol or ethanol (as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure (Basic Hydrolysis):
-
Dissolve the crude methyl 2-(1-pyrrolidinyl)nicotinate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 1-3 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 2942-59-8 | Solid | 173-175 |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Liquid | -63 |
| This compound | C₁₀H₁₂N₂O₂ | 192.21 | 690632-36-1 | Solid | Not specified |
| Reaction Step | Starting Material | Reagents | Typical Conditions | Product | Reported Yield (for analog) |
| 1. Esterification | 2-Chloronicotinic Acid | CH₃OH, SOCl₂ | Reflux, 2-4 h | Methyl 2-chloronicotinate | High |
| 2. Substitution | Methyl 2-chloronicotinate | Pyrrolidine | 80-120°C, 4-12 h | Methyl 2-(1-pyrrolidinyl)nicotinate | High |
| 3. Hydrolysis | Methyl 2-(1-pyrrolidinyl)nicotinate | NaOH(aq), CH₃OH | Reflux, 1-3 h | This compound | High |
| Overall | >90% (expected) |
Note: The yield for the synthesis of 2-morpholinonicotinic acid was reported to be 93% over the three steps. A similarly high yield is anticipated for the synthesis of this compound.[1][2]
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: A workflow diagram illustrating the three-step synthesis of this compound.
Diagram 2: Logical Relationship of Key Steps
Caption: A logical flowchart showing the sequence of transformations in the synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 2-(1-Pyrrolidinyl)nicotinic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Pyrrolidinyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and visualization of related biochemical pathways.
Core Chemical and Physical Properties
This compound is a substituted pyridinecarboxylic acid. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be predicted and understood based on its structural similarity to nicotinic acid. The core structure consists of a pyridine ring with a carboxylic acid group at position 3 and a pyrrolidine ring at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 690632-36-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4][5] |
| Molecular Weight | 192.21 g/mol | [1][3][4][5] |
| Appearance | White solid (Predicted) | [2] |
| Boiling Point | 380.9 ± 27.0 °C (Predicted) | [2][4][5] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2][4][5] |
| pKa | 2.10 ± 0.36 (Predicted) | [2][5] |
| Storage Temperature | Room Temperature |[1][2] |
Spectral Data
Reference Spectral Data: Nicotinic Acid (Vitamin B3)
-
¹H NMR: The proton NMR spectrum of nicotinic acid shows distinct signals for the protons on the pyridine ring.[6][7] Approximate chemical shifts are observed around 9.15 ppm, 8.83 ppm, 8.3 ppm, and 7.6 ppm, corresponding to the different positions on the aromatic ring.[6]
-
IR Spectrum: Infrared spectroscopy can identify key functional groups. For nicotinic acid, characteristic peaks would correspond to the O-H stretch of the carboxylic acid, the C=O stretch, and C=C and C=N stretches from the pyridine ring.[8]
-
Mass Spectrometry: The mass spectrum of nicotinic acid shows a molecular ion peak corresponding to its molecular weight (123.11 g/mol ).[8]
For this compound, additional signals corresponding to the protons of the pyrrolidine ring would be expected in the aliphatic region of the ¹H NMR spectrum.
Experimental Protocols
The synthesis of substituted nicotinic acids often involves multi-step chemical reactions. Below is a generalized experimental workflow and a representative synthesis method based on common industrial processes for related compounds.[9][10]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and purification.
Representative Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound can be achieved via nucleophilic aromatic substitution, a common method for preparing substituted pyridines.
-
Reaction Setup: In a round-bottomed flask, 2-chloronicotinic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: An excess of pyrrolidine is added to the solution, which acts as both the nucleophile and a base. Alternatively, a non-nucleophilic base like potassium carbonate can be added to neutralize the HCl formed during the reaction.
-
Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
-
Work-up and Isolation: After cooling, the reaction mixture is poured into water. The pH is adjusted to the isoelectric point of the product (typically acidic) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration.[10] Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[10]
Solubility and Stability
The solubility of nicotinic acid derivatives is influenced by the solvent's polarity and the compound's ability to form hydrogen bonds. Nicotinic acid itself is soluble in water and organic solvents like DMSO and ethanol.[11][12] The presence of the pyrrolidinyl group in this compound is expected to increase its lipophilicity compared to the parent molecule.
The compound is expected to be stable under standard storage conditions at room temperature.[1][2] As a carboxylic acid, it will react with strong bases.
Biological Context and Signaling Pathways
Nicotinic acid (Vitamin B3) is a crucial nutrient and the precursor for the biosynthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).[13][14] These coenzymes are vital for numerous metabolic redox reactions and cellular signaling processes, including DNA repair.[13][14]
Derivatives of nicotinic acid are of significant interest in pharmacology. High doses of nicotinic acid are used to treat dyslipidemia by lowering LDL cholesterol and triglycerides while raising HDL cholesterol.[14] This effect is mediated, in part, through the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed in adipocytes and leads to the inhibition of lipolysis.[11]
NAD⁺ Biosynthesis Pathway (Preiss-Handler Pathway)
The diagram below illustrates the salvage pathway for NAD⁺ synthesis starting from nicotinic acid.
Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis from nicotinic acid.
This guide provides a foundational understanding of this compound for scientific and research applications. Further experimental validation is necessary to confirm the predicted properties and explore its full biological potential.
References
- 1. This compound | 690632-36-1 [chemicalbook.com]
- 2. This compound CAS#: 690632-36-1 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 690632-36-1 [amp.chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 8. Niacin [webbook.nist.gov]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acid - Wikipedia [en.wikipedia.org]
The Structural Elucidation of 2-(1-Pyrrolidinyl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolidinyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents an interesting scaffold for medicinal chemistry and drug discovery. Its structure, combining the pharmacologically relevant pyridine ring of nicotinic acid with a pyrrolidine moiety, suggests potential for novel biological activities. The pyrrolidine ring is a common feature in many biologically active compounds. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the structural elucidation of this compound, from its synthesis to its detailed spectroscopic and crystallographic analysis.
Synthesis
A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinic acid, with pyrrolidine. This reaction is a common strategy for the preparation of 2-amino-substituted nicotinic acid derivatives.[1]
Proposed Synthetic Protocol
A likely synthetic route is outlined below:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-chloronicotinic acid (1 equivalent) is dissolved in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Pyrrolidine (1.1 to 1.5 equivalents) is added to the solution, followed by a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to the isoelectric point of the product to induce precipitation. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds, such as nicotinic acid and 2-aminonicotinic acid.[2]
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |
| Chemical Shift (ppm) | Assignment |
| ~8.2 (dd) | H-6 (Pyridine) |
| ~7.8 (dd) | H-4 (Pyridine) |
| ~6.8 (dd) | H-5 (Pyridine) |
| ~3.4 (t) | H-2', H-5' (Pyrrolidine) |
| ~1.9 (m) | H-3', H-4' (Pyrrolidine) |
| ~12.5 (br s) | COOH |
Abbreviations: dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet, Py = Pyridine
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| [M+H]⁺ (m/z) | 193.09 |
| Key Fragment Ions (m/z) | 148 ([M+H - COOH]⁺), 124 ([M+H - C₄H₈N]⁺), 78 (Pyridine ring fragment) |
The fragmentation of nicotinic acid derivatives in mass spectrometry often involves the loss of the carboxylic acid group and cleavage of the substituent at the C-2 position.[3][4]
Caption: Predicted ESI-MS/MS fragmentation pathway.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and molecular geometry.
Predicted Structural Features
Based on the analysis of related nicotinic acid derivatives, the crystal structure of this compound is expected to exhibit the following features:
-
The pyridine ring will be essentially planar.
-
The pyrrolidine ring may adopt an envelope or twisted conformation.
-
The carboxylic acid group may participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the crystal lattice.
-
The molecule may exist as a zwitterion in the solid state, with the pyridine nitrogen being protonated and the carboxylic acid group deprotonated.
Hypothetical Drug Discovery and Development Workflow
The structural information obtained from the above analyses is crucial for the rational design and development of new drug candidates.
Caption: A generalized workflow for drug discovery and development.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of chemical synthesis and advanced spectroscopic and crystallographic techniques. While specific experimental data for this molecule is currently limited, the established methodologies and predictable outcomes outlined in this guide provide a robust framework for its comprehensive characterization. The detailed structural information is a prerequisite for understanding its potential biological activity and for its further development as a lead compound in drug discovery programs.
References
- 1. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminonicotinic acid(5345-47-1) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 2-(1-Pyrrolidinyl)nicotinic acid
Disclaimer: No direct experimental data on the biological activity of 2-(1-Pyrrolidinyl)nicotinic acid has been identified in the public domain. This guide, therefore, provides a detailed analysis of its potential biological activities based on the well-documented pharmacology of its core components: the nicotinic acid scaffold and the pyrrolidinyl substituent. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.
Introduction
This compound is a heterocyclic compound that incorporates two key pharmacophores: nicotinic acid (a form of vitamin B3) and a pyrrolidine ring. The strategic combination of these moieties suggests a potential for a diverse range of biological activities. Nicotinic acid and its derivatives are known for their lipid-modifying and vasodilatory effects, while the pyrrolidine ring is a common structural motif in a vast array of biologically active compounds, including many approved drugs.[1][2] This whitepaper will explore the potential pharmacology of this compound by dissecting the known biological effects of its constituent parts and considering the potential impact of their combination on structure-activity relationships.
Potential Biological Activities Based on the Nicotinic Acid Core
Nicotinic acid, also known as niacin, is a well-established therapeutic agent with a primary indication for treating dyslipidemia.[3][4] Its derivatives have been explored for a variety of other pharmacological applications.[5]
Lipid-Modifying Effects
The most prominent biological activity of nicotinic acid is its ability to favorably alter the lipid profile.[3][4] It has been shown to:
-
Decrease levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[4]
-
Increase levels of high-density lipoprotein (HDL) cholesterol.[4]
The mechanism for these effects is multifactorial, involving the inhibition of lipolysis in adipose tissue and the modulation of hepatic lipid synthesis.[6]
Vasodilatory and Cardiovascular Effects
Nicotinic acid is a potent vasodilator, an effect that is responsible for the common side effect of flushing.[6] Derivatives of nicotinic acid have been investigated for their vasorelaxant properties, which are often mediated by the release of nitric oxide (NO) and prostacyclin from endothelial cells.[7][8]
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of nicotinic acid and its derivatives.[9] These effects are thought to be mediated, in part, through the activation of the G protein-coupled receptor GPR109A (also known as HM74A).[6]
Table 1: Summary of Potential Biological Activities Derived from the Nicotinic Acid Moiety
| Biological Activity | Potential Mechanism of Action | Key Molecular Targets |
| Lipid-Lowering | Inhibition of adipocyte lipolysis; Reduced hepatic VLDL synthesis.[3][4] | GPR109A in adipocytes; DGAT2 in hepatocytes.[6] |
| Vasodilation | Endothelium-dependent release of nitric oxide (NO) and prostacyclin.[7][8] | Endothelial nitric oxide synthase (eNOS); Cyclooxygenase (COX). |
| Anti-inflammatory | Activation of GPR109A on immune cells.[6][9] | GPR109A. |
Potential Biological Activities Based on the Pyrrolidine Ring
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a key structural component of numerous natural products and synthetic drugs.[1][2] Its presence in a molecule can significantly influence its physicochemical properties and biological activity.
Diverse Pharmacological Profile
Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including:
-
Antimicrobial (antibacterial and antifungal)[1]
-
Antiviral [1]
-
Anticancer [1]
-
Anti-inflammatory [1]
-
Anticonvulsant [1]
-
Enzyme Inhibition (e.g., cholinesterase, carbonic anhydrase)[1]
Role as a Pharmacophore
The pyrrolidine ring can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. Its stereochemistry can also play a crucial role in determining the potency and selectivity of a compound.[10]
Table 2: Examples of Marketed Drugs Containing a Pyrrolidine Moiety
| Drug | Therapeutic Class |
| Captopril | Antihypertensive (ACE inhibitor) |
| Clindamycin | Antibiotic |
| Anisomycin | Antibiotic |
| Telaprevir | Antiviral (Hepatitis C) |
| Ombitasvir | Antiviral (Hepatitis C) |
Hypothesized Biological Profile of this compound
The combination of the nicotinic acid core with a pyrrolidinyl substituent at the 2-position could lead to several potential biological activities. The pyrrolidinyl group may modulate the known activities of nicotinic acid or introduce entirely new pharmacological properties.
Potential Synergistic or Modulatory Effects:
-
Enhanced Anti-inflammatory Activity: The presence of the pyrrolidinyl ring, a feature in some anti-inflammatory agents, could potentially enhance the inherent anti-inflammatory properties of the nicotinic acid core.
-
Novel Antimicrobial Activity: While nicotinic acid itself is not a classical antibiotic, its derivatives have shown some antimicrobial potential. The addition of a pyrrolidinyl group, a known antibacterial pharmacophore, could result in a compound with significant antimicrobial properties.
-
Modified Pharmacokinetics: The pyrrolidinyl substituent is likely to alter the lipophilicity and other physicochemical properties of the nicotinic acid parent, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Proposed Signaling Pathways and Experimental Workflows
Based on the known mechanisms of nicotinic acid and the potential for novel activities, the following diagrams illustrate hypothetical signaling pathways and a general workflow for experimental validation.
Caption: Hypothesized signaling pathway for the potential vasodilatory effect.
Caption: A general workflow for the experimental validation of biological activity.
Experimental Protocols
The following are generalized experimental protocols that could be employed to investigate the potential biological activities of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Quantification: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Ex Vivo Vasodilation Assay (Aortic Ring Assay)
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2/5% CO2.
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor such as phenylephrine.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording and Analysis: The relaxation response is recorded isometrically, and dose-response curves are constructed to determine the EC50 value.
Conclusion
While there is a lack of direct experimental evidence for the biological activity of this compound, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential as a novel therapeutic agent. The combination of the well-established pharmacological profile of nicotinic acid with the diverse biological activities associated with the pyrrolidine scaffold suggests that this compound could exhibit interesting and potentially valuable properties, particularly in the areas of inflammation, cardiovascular disease, and infectious diseases. The experimental protocols and theoretical frameworks presented in this guide offer a starting point for the systematic evaluation of this promising molecule.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothesis on the Mechanism of Action for 2-(1-Pyrrolidinyl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a hypothesized mechanism of action for 2-(1-Pyrrolidinyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or Vitamin B3). In the absence of direct experimental data for this specific analog, this guide extrapolates from the well-established pharmacological profile of nicotinic acid. The core hypothesis is that this compound, like its parent compound, modulates lipid metabolism and inflammatory pathways primarily through interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This document provides a detailed overview of the proposed signaling cascades, relevant quantitative data from nicotinic acid studies, and detailed experimental protocols to guide future research and validation of this hypothesis.
Introduction
Nicotinic acid is a well-documented therapeutic agent for dyslipidemia, valued for its ability to lower low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.[1] Its therapeutic efficacy is, however, often limited by side effects such as cutaneous flushing. The development of nicotinic acid derivatives, such as the hypothesized this compound, represents a potential strategy to improve the therapeutic index by modifying its pharmacodynamic or pharmacokinetic properties. This guide presents a plausible mechanism of action for this novel compound based on the extensive research conducted on nicotinic acid.
Core Hypothesis: HCA2 Receptor Agonism
The primary proposed mechanism of action for this compound is its function as an agonist for the G protein-coupled receptor HCA2 (GPR109A).[2] This receptor is predominantly expressed in adipocytes and immune cells. The addition of a pyrrolidinyl group at the 2-position of the pyridine ring may influence the compound's binding affinity, selectivity, and potency at this receptor compared to nicotinic acid.
Proposed Signaling Pathways
Upon binding to the HCA2 receptor, this compound is hypothesized to initiate two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase in Adipocytes: Activation of the HCA2 receptor in adipose tissue leads to the coupling of the inhibitory G protein, Gi. This inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and reducing the release of free fatty acids into circulation.[3] The diminished availability of free fatty acids for the liver subsequently leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
-
Modulation of Inflammatory Responses: Nicotinic acid has been shown to exert anti-inflammatory effects. It is hypothesized that this compound may also modulate inflammatory pathways. One proposed mechanism involves the SIRT1-dependent signaling pathway, where nicotinic acid upregulates Sirtuin1 (SIRT1), a NAD+-dependent deacetylase, which in turn suppresses the expression of pro-inflammatory molecules like CD40.[4] Additionally, activation of HCA2 can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/Akt signaling pathway, which has roles in cell survival and inflammation.[5]
Quantitative Data from Nicotinic Acid Studies
The following tables summarize key quantitative data from studies on nicotinic acid, which can serve as a benchmark for future studies on this compound.
| Parameter | Change with Nicotinic Acid Treatment | Reference |
| Triglycerides | 20-50% decrease | [1] |
| LDL-c | 5-25% decrease | [1] |
| HDL-c | 15-35% increase | [1] |
Table 1: Effects of Nicotinic Acid on Lipid Profile
| Formulation | Peak Plasma Concentration Time | Common Side Effects |
| Immediate-Release | 30-60 minutes | Flushing, Pruritus |
| Sustained-Release | Slower absorption over several hours | Hepatotoxicity |
| Extended-Release | Intermediate absorption rate | Reduced flushing compared to IR |
Table 2: Pharmacokinetic and Side Effect Profile of Nicotinic Acid Formulations
Experimental Protocols
To validate the hypothesized mechanism of action for this compound, the following experimental protocols are recommended:
In Vitro Receptor Binding and Activation Assays
-
Objective: To determine the binding affinity and functional activity of this compound at the HCA2 receptor.
-
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human HCA2 receptor (e.g., CHO-K1 cells).
-
Radioligand Binding Assay: Perform competitive binding assays using a radiolabeled HCA2 antagonist (e.g., [3H]-nicotinic acid) and varying concentrations of this compound to determine the inhibition constant (Ki).
-
cAMP Assay: Treat the HCA2-expressing cells with forskolin to stimulate cAMP production. Co-incubate with varying concentrations of this compound and measure intracellular cAMP levels using a commercially available ELISA kit to determine the EC50 for adenylyl cyclase inhibition.
-
Adipocyte Lipolysis Assay
-
Objective: To assess the effect of this compound on lipolysis in adipocytes.
-
Methodology:
-
Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Lipolysis Induction: Stimulate lipolysis using isoproterenol or another β-adrenergic agonist.
-
Treatment: Treat the adipocytes with varying concentrations of this compound.
-
Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an index of lipolysis.
-
In Vivo Animal Models of Dyslipidemia
-
Objective: To evaluate the in vivo efficacy of this compound on lipid profiles.
-
Methodology:
-
Animal Model: Utilize a relevant animal model of dyslipidemia, such as ApoE knockout mice or diet-induced obese mice.
-
Dosing: Administer this compound orally or via intraperitoneal injection at various doses.
-
Lipid Profile Analysis: Collect blood samples at specified time points and measure plasma levels of triglycerides, total cholesterol, LDL-c, and HDL-c.
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Hypothesized signaling pathway for inhibition of lipolysis.
Caption: Proposed anti-inflammatory signaling cascade.
References
- 1. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B3, Niacinamide, Nicotinic acid, Niacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(1-Pyrrolidinyl)nicotinic Acid: A Technical Guide
This guide provides a comprehensive overview of the in silico methodologies for characterizing the pharmacological and pharmacokinetic profile of 2-(1-Pyrrolidinyl)nicotinic acid. The workflow is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction
This compound is a small molecule featuring a nicotinic acid core, a known pharmacophore for nicotinic acetylcholine receptors (nAChRs), and a pyrrolidine ring, a versatile scaffold in medicinal chemistry.[1] In the absence of empirical data, in silico modeling offers a powerful and resource-efficient approach to predict its biological activity, binding interactions, and drug-like properties. This guide outlines a systematic approach encompassing molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
The 3D structure of this compound is generated using chemical drawing software like ACD/ChemSketch.
-
The structure is then energetically minimized using a force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH (7.4) are assigned.
-
-
Receptor Selection and Preparation:
-
Based on the nicotinic acid moiety, a relevant subtype of the nicotinic acetylcholine receptor (nAChR), such as the α4β2 subtype, is selected as the primary target.
-
The 3D crystal structure of the target receptor is downloaded from the Protein Data Bank (PDB).
-
The protein is prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the receptor.
-
A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the grid box.
-
The results are scored based on the predicted binding affinity (e.g., in kcal/mol).
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| α4β2 nAChR | 6CNJ | This compound | -8.5 | TrpB, TyrA, Leu119 |
| α7 nAChR | 3SQ6 | This compound | -7.2 | Trp55, Tyr93, Tyr188 |
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking simulation.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
Experimental Protocol: Pharmacophore Modeling
-
Training Set Selection:
-
A set of known active ligands for the target receptor (e.g., α4β2 nAChR) is compiled from literature or databases.
-
The ligands should have a range of activities to build a robust model.
-
-
Pharmacophore Generation:
-
The training set molecules are aligned based on their common features.
-
A pharmacophore model is generated, typically consisting of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[2]
-
-
Model Validation:
-
The generated model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.
-
-
Database Screening:
-
The validated pharmacophore model is used to screen large compound libraries to identify novel molecules that fit the model and are likely to be active.
-
Visualization: Pharmacophore Modeling Workflow
Caption: Workflow for pharmacophore model generation.
ADMET Prediction
ADMET prediction is crucial in early-stage drug discovery to assess the drug-likeness of a compound and identify potential liabilities.[3]
Experimental Protocol: ADMET Prediction
-
Input Structure:
-
Property Calculation:
-
The server calculates a wide range of physicochemical and pharmacokinetic properties.[6]
-
-
Analysis of Results:
-
The predicted properties are compared against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
-
Potential toxicity flags, such as hERG inhibition or Ames mutagenicity, are carefully evaluated.[5]
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Optimal Range | Assessment |
| Molecular Weight | 192.22 g/mol | < 500 | Good |
| LogP | 1.25 | < 5 | Good |
| H-bond Donors | 1 | < 5 | Good |
| H-bond Acceptors | 3 | < 10 | Good |
| Caco-2 Permeability | Moderate | High | Moderate |
| hERG Inhibition | Non-inhibitor | Non-inhibitor | Good |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Good |
| CYP2D6 Inhibition | Inhibitor | Non-inhibitor | Potential Liability |
Visualization: Drug Discovery and Development Funnel
Caption: The drug discovery and development funnel.
Conclusion
The in silico modeling workflow detailed in this guide provides a robust framework for the initial characterization of this compound. Molecular docking can elucidate potential binding modes to nicotinic acetylcholine receptors, while pharmacophore modeling can aid in understanding key structural requirements for activity. Furthermore, ADMET prediction offers early insights into the compound's drug-like properties, helping to guide further experimental validation and optimization efforts. This computational approach is an indispensable tool in modern drug discovery, enabling a more focused and efficient path toward identifying promising therapeutic candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Interaction of 2-(1-Pyrrolidinyl)nicotinic Acid Analogues with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between nicotinic acid derivatives, with a focus on structures containing a pyrrolidinyl moiety, and nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of public research on 2-(1-Pyrrolidinyl)nicotinic acid itself, this document synthesizes data from structurally related analogues to elucidate potential binding affinities, functional activities, and structure-activity relationships. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this area.
Introduction: The Nicotinic Acetylcholine Receptor and Novel Ligands
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein complexes are assembled from a variety of subunits (α2–α10, β2–β4 in neurons), leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[1] The most abundant subtypes in the brain, the α4β2 and α7 nAChRs, are key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2]
The development of subtype-selective nAChR ligands is a major goal in medicinal chemistry. The nicotinic acid scaffold and the pyrrolidine ring are two pharmacophoric elements that have been extensively explored in the design of novel nAChR modulators. Nicotine, the prototypical nAChR agonist, features a pyridine ring and a pyrrolidine ring.[3] Modifications of these core structures have led to the discovery of potent and selective ligands. This guide focuses on the intersection of these two structural motifs, examining how the combination of a nicotinic acid backbone with a pyrrolidinyl substitution may influence interaction with various nAChR subtypes.
Quantitative Pharmacological Data of Nicotinic Acid and Pyrrolidinyl Analogues
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of various pyrrolidinyl-containing compounds at different nAChR subtypes. This data provides a basis for understanding the structure-activity relationships (SAR) of this class of molecules.
Table 1: Binding Affinities (Ki) of Pyrrolidinyl Analogues at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (S)-Nicotine | α4β2 | 1.0 | [4] |
| (S)-Nicotine | α7 | 1,000 | [4] |
| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | α4β2 | 12 | [5] |
| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | α3β4 | 260 | [5] |
| 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran | α4β2 | 172 | [5] |
| N-n-Decylnicotinium iodide (NDNI) | α4β2* | 90 | [5] |
| Boron-containing Nicotine Analogue (ACME-B) | α7 | 2,400 | |
| Boron-containing Nicotine Analogue (ACME-B) | α4β2 | 600 |
Table 2: Functional Activity (EC50/IC50 and Emax) of Pyrrolidinyl Analogues at nAChR Subtypes
| Compound | nAChR Subtype | Assay | EC50/IC50 (nM) | Emax (%) | Reference |
| (S)-Nicotine | α4β2 | ⁸⁶Rb⁺ Efflux | 170 | 100 | [5] |
| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | (α4)₂(β2)₃ | Electrophysiology | 82 | 40 | [5] |
| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | (α4)₃(β2)₂ | Electrophysiology | >10,000 | - | [5] |
| N-n-Decylnicotinium iodide (NDNI) | α4β2* | ⁸⁶Rb⁺ Efflux (Inhibition) | 9 | 100 | [5] |
| ABT 418 | PC12 (mixed nAChRs) | Patch Clamp | 209,000 | Agonist | [6] |
| ABT 418 | Rat Striatal Slices | [³H]-Dopamine Release | 380 | Agonist | [6] |
Signaling Pathways and Experimental Workflows
The interaction of ligands with nAChRs initiates a cascade of intracellular events. Understanding these pathways and the experimental methods used to study them is fundamental for drug development.
nAChR-Mediated Signaling Pathways
Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane.[7] The subsequent increase in intracellular calcium concentration is a critical second messenger that triggers a variety of downstream signaling cascades.[8][9] These pathways can influence neurotransmitter release, gene expression, and cell survival.[9]
Caption: General signaling cascade following nAChR activation.
Experimental Workflows
The characterization of a novel compound's interaction with nAChRs involves a series of well-defined experimental procedures.
Caption: A typical experimental workflow for characterizing a novel nAChR ligand.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[10][11]
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine).
-
Test compound (e.g., this compound analogue).
-
Known nAChR ligand for non-specific binding determination (e.g., nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
-
96-well plates.
-
Scintillation cocktail and scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of nAChR-mediated currents in response to agonist application in cultured cells.[12][13]
Materials:
-
Cultured cells expressing the nAChR subtype of interest on glass coverslips.
-
Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2.
-
Agonist stock solution (e.g., acetylcholine, nicotine, or test compound).
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply the agonist-containing solution to the cell using a rapid perfusion system and record the resulting inward current.
-
Data Analysis: Construct dose-response curves by applying a range of agonist concentrations and measuring the peak current amplitude at each concentration. Fit the data to a sigmoidal function to determine the EC50 and Emax values.
Calcium Imaging
This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration following nAChR activation.[14][15]
Materials:
-
Cultured cells expressing the nAChR subtype of interest on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP).
-
Pluronic F-127 (for aiding dye loading).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist stock solution.
-
Fluorescence microscope with a camera and appropriate filter sets.
Procedure:
-
Indicator Loading: For chemical dyes, incubate the cells with the calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. For genetically encoded indicators, ensure cells are expressing the sensor.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Place the dish on the microscope stage and acquire a baseline fluorescence measurement.
-
Agonist Application: Add the agonist solution to the dish and continuously record the fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F₀ represents the change in intracellular calcium concentration. Analyze the peak amplitude, duration, and kinetics of the calcium transients.
Conclusion and Future Directions
The structural motifs of nicotinic acid and pyrrolidine are promising building blocks for the design of novel nAChR ligands. The available data on related analogues suggest that modifications to these structures can significantly impact binding affinity, functional activity, and subtype selectivity. The lack of specific data on this compound highlights a gap in the current understanding and presents an opportunity for future research.
Further investigation into the synthesis and pharmacological characterization of a focused library of this compound derivatives is warranted. By systematically varying the substitution patterns on both the pyridine and pyrrolidine rings, a clearer structure-activity relationship can be established. The experimental protocols detailed in this guide provide a robust framework for such investigations. Ultimately, this line of inquiry could lead to the discovery of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of nAChR-related disorders.
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [kops.uni-konstanz.de]
A Technical Guide to the Discovery, Synthesis, and Isolation of 2-(1-Pyrrolidinyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 2-(1-pyrrolidinyl)nicotinic acid derivatives. This class of compounds, featuring a pyrrolidine ring at the 2-position of a nicotinic acid scaffold, is of significant interest in medicinal chemistry due to its presence in natural alkaloids and its potential as a scaffold for developing novel therapeutic agents.
Introduction: Significance and Discovery
The core structure of this compound is found in nornicotine, a minor tobacco alkaloid and a metabolite of nicotine.[1][2] Nornicotine and its derivatives have garnered attention for their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and physiological processes.[2][3] The pyrrolidine moiety is a common structural motif in a wide range of biologically active compounds, including alkaloids, amino acids like proline, and numerous synthetic drugs.[4] The exploration of derivatives of this scaffold has led to the discovery of compounds with diverse pharmacological activities, including potential anti-inflammatory and antimicrobial properties.[5][6]
Synthetic Methodologies and Isolation Protocols
The synthesis of this compound derivatives often involves the construction of the pyrrolidine ring appended to the pyridine core. Several synthetic strategies have been developed, with a significant focus on the enantioselective synthesis of key intermediates like nornicotine.
Enantioselective Synthesis of Nornicotine
A notable approach for the enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine involves the use of a chiral 2-hydroxy-3-pinanone ketimine template.[1] This method allows for the asymmetric synthesis of the optically pure isomers, which are crucial for detailed structure-activity relationship (SAR) studies.
Experimental Protocol: Asymmetric Synthesis of Nornicotine [1]
-
Ketimine Formation: A chiral ketimine is prepared by the condensation of either 1R,2R,5R-(+)- or 1S,2S,5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine.
-
Alkylation: The chiral ketimine is then alkylated with 3-bromopropan-1-ol.
-
Cleavage: The C-alkylated ketimines are cleaved using NH2OH·HCl.
-
Cyclization: The resulting amino alcohols are treated with HBr, followed by a base-catalyzed intramolecular ring closure to yield (S)-(-)-nornicotine or (R)-(+)-nornicotine.
This enantioselective approach has been reported to produce nornicotine enantiomers with high enantiomeric excess (ee).[1]
Synthesis via Myosmine Reduction
Another common route to nornicotine involves the reduction of myosmine.[2][7] This method can be performed using standard catalytic hydrogenation with a palladium catalyst or with sodium borohydride, typically yielding a racemic mixture of nornicotine.[2]
Experimental Protocol: Synthesis of Racemic Nornicotine from Myosmine [7]
-
Dissolution: Myosmine (0.137 mol) is dissolved in a mixture of methanol (450 mL) and water (150 mL).
-
Reduction: The solution is cooled to 15 °C, and sodium borohydride (NaBH4, 0.185 mol) is added portion-wise.
-
Work-up: The reaction mixture is stirred, and after completion, the solvent is evaporated. The residue is then processed to isolate the racemic nornicotine.
General Synthesis of Nicotinic Acid Derivatives
The synthesis of various nicotinic acid derivatives often starts from nicotinic acid itself or its activated forms. These methods can introduce a range of substituents to the core structure, allowing for the exploration of their biological activities.
Experimental Protocol: Synthesis of Acylhydrazones of Nicotinic Acid [6]
-
Dissolution: Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (20 mL).
-
Condensation: The appropriate aldehyde (0.011 mol) is added to the solution.
-
Reaction: The mixture is heated under reflux for 3 hours.
-
Isolation: The solution is cooled, and the resulting precipitate is filtered and recrystallized from ethanol to yield the acylhydrazone derivative.
Data Presentation
The following tables summarize key quantitative data from the synthesis and biological evaluation of this compound derivatives and related compounds.
Table 1: Synthesis Yields and Purity of Nornicotine Derivatives
| Compound | Synthetic Method | Yield | Enantiomeric Excess (ee) | Purity | Reference |
| (S)-(-)-Nornicotine | Asymmetric synthesis via chiral ketimine | Good | 91% | High | [1] |
| (R)-(+)-Nornicotine | Asymmetric synthesis via chiral ketimine | Good | 81% | High | [1] |
| Racemic Nornicotine | Myosmine reduction (electrochemical) | 85% | N/A | ~90% (crude) | [7] |
Table 2: Biological Activity of Nicotinic Acid Derivatives
| Compound | Biological Activity | Assay | Key Findings | Reference |
| Nornicotine | nAChR Agonist | Receptor Binding | High affinity for α6 and α7 nAChR subunits. | [2] |
| Nicotinic Acid Acylhydrazone (Compound 13) | Antibacterial | MIC Assay | MIC = 7.81 µg/mL against S. aureus ATCC 43300 (MRSA). | [6] |
| 1,3,4-Oxadiazoline Derivative (Compound 25) | Antibacterial | MIC Assay | MIC = 7.81 µg/mL against B. subtilis and S. aureus. | [6] |
| 4-phenyl-2-(pyrrolidinyl)nicotinamide (Compound 4) | Nav1.1 Activator | Q-patch Assay | Increased decay time constant of Nav1.1 currents at 0.03 µM. | [8] |
Visualizations
The following diagrams illustrate key experimental workflows for the synthesis of this compound derivatives.
Caption: Asymmetric synthesis of nornicotine workflow.
Caption: Synthesis of racemic nornicotine via myosmine reduction.
Conclusion
The this compound scaffold represents a valuable platform for the discovery of novel biologically active compounds. The synthetic routes, particularly the enantioselective methods, provide access to stereochemically defined derivatives, enabling detailed pharmacological evaluation. The diverse biological activities observed for this class of compounds, ranging from nAChR modulation to antimicrobial and ion channel activation, underscore the potential for further exploration and development in various therapeutic areas. This guide provides a foundational understanding of the synthesis, isolation, and significance of these promising molecules for researchers and drug development professionals.
References
- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nornicotine - Wikipedia [en.wikipedia.org]
- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of 2-(1-Pyrrolidinyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolidinyl)nicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group and a pyrrolidine ring. Its structure suggests potential applications in medicinal chemistry and drug development, as the nicotinic acid moiety is a well-known pharmacophore and the pyrrolidine ring is present in many biologically active molecules.[1] A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and evaluation in biological systems. This guide provides a summary of the available data on the physicochemical characteristics of this compound, details on general experimental protocols for their determination, and a logical workflow for physicochemical property assessment.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound. It is important to note that much of the available data is based on computational predictions and may not reflect experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][3][4][5] |
| Molecular Weight | 192.21 g/mol | [2][3][4][5] |
| Appearance | White solid | [2][6] |
| Boiling Point | 380.9 ± 27.0 °C (Predicted) | [2][5][6] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2][5][6] |
| pKa | 2.10 ± 0.36 (Predicted) | [2][5][6] |
| Storage Temperature | Room Temperature | [3][6] |
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
A small, dry sample of the compound is finely ground and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]
Boiling Point Determination (Simple Distillation)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Round-bottom flask
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
The liquid is placed in the round-bottom flask.
-
The distillation apparatus is assembled.
-
The liquid is heated to boiling.
-
The temperature of the vapor is measured with a thermometer. The stable temperature at which the vapor condenses and is collected in the receiving flask is the boiling point.[7]
pKa Determination (Potentiometric Titration)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water).
-
A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.
-
The pH of the solution is measured after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged to separate the undissolved solid.
-
The concentration of the compound in the supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, defined as the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
A known amount of the compound is dissolved in a mixture of octanol and water.
-
The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the octanol and water phases is measured.
-
LogP is calculated as the logarithm of the ratio of the concentration in octanol to the concentration in water.
Workflow and Pathway Diagrams
The following diagrams illustrate a general workflow for the determination of physicochemical properties and a potential synthetic pathway for nicotinic acid derivatives.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. This compound | 690632-36-1 [amp.chemicalbook.com]
- 3. This compound | 690632-36-1 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 690632-36-1 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 2-(1-Pyrrolidinyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 2-(1-Pyrrolidinyl)nicotinic acid is limited. This guide provides predicted properties for the target compound and relevant experimental data for the parent compound, nicotinic acid, for reference. The experimental protocols described are general methodologies applicable to the characterization of novel chemical entities.
Introduction
This compound is a derivative of nicotinic acid (niacin or vitamin B3). Understanding its solubility and stability is crucial for its potential development as a therapeutic agent. These properties are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of a drug product. This technical guide provides an overview of the predicted physicochemical properties of this compound and detailed experimental protocols for determining its solubility and stability.
Physicochemical Properties
While experimental data is scarce, several physicochemical properties of this compound have been predicted and are summarized in the table below. For comparative purposes, the experimental properties of the parent compound, nicotinic acid, are also provided.
| Property | This compound (Predicted) | Nicotinic Acid (Experimental) | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | C₆H₅NO₂ | [1] |
| Molecular Weight | 192.21 g/mol | 123.11 g/mol | [1][2] |
| Boiling Point | 380.9 ± 27.0 °C | Sublimes | [3][4] |
| Density | 1.283 ± 0.06 g/cm³ | 1.473 g/cm³ | [3][5] |
| pKa | 2.10 ± 0.36 | 4.75 | [3][4] |
| Appearance | White solid | White to off-white crystalline powder | [3][5] |
| Storage Temperature | Room Temperature | 2-8°C | [3][5] |
Solubility Profile
Table of Nicotinic Acid Solubility in Various Solvents:
| Solvent | Solubility ( g/100 mL) at 20°C (unless otherwise specified) | Reference |
| Water | 1.8 | [4] |
| Hot Water | Easily soluble | [5] |
| Ethanol | Slightly soluble | [4] |
| Hot Ethanol | Easily soluble | [5] |
| DMSO | ~0.1 | [6] |
| Diethyl Ether | Slightly soluble | [4] |
| Chloroform | Soluble | [5] |
Note: The pyrrolidinyl substitution in this compound is expected to alter its polarity and hydrogen bonding capacity, thus influencing its solubility profile compared to nicotinic acid.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV) or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, stop the shaker and allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[7]
Table of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photostability | Exposure to light (ICH Q1B guidelines) |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).[8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl. Heat as necessary. At specified time points, withdraw samples, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH. Heat as necessary. At specified time points, withdraw samples, neutralize with HCl, and dilute for analysis.
-
Oxidation: Mix the stock solution with an equal volume of H₂O₂. Keep at room temperature. At specified time points, withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven. At specified time points, dissolve a known amount in a suitable solvent for analysis.
-
Photostability: Expose the solid drug substance and a solution of the drug substance to light according to ICH Q1B guidelines. Analyze the samples at the end of the exposure period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Workflow for Forced Degradation Study:
Caption: General Workflow for a Forced Degradation Study.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, insights can be drawn from the known metabolism and degradation of nicotinic acid and nicotine. Nicotinic acid can undergo conjugation, for example, with glycine to form nicotinuric acid.[9] Nicotine degradation in microorganisms involves the opening of the pyrrolidine and/or pyridine rings.[10]
Potential Signaling/Metabolic Pathway:
References
- 1. chemwhat.com [chemwhat.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 690632-36-1 [m.chemicalbook.com]
- 4. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 5. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Pyrrolidinyl-Substituted Nicotinic Acid Derivatives: Exploring Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: The compound with CAS number 690632-36-1, identified as 2-(1-Pyrrolidinyl)nicotinic acid, belongs to the broader class of pyrrolidinyl-substituted nicotinic acid derivatives. While specific research on this particular molecule is not publicly available, this guide synthesizes the well-established pharmacology of nicotinic acid and the significant role of the pyrrolidine scaffold in medicinal chemistry to project the potential therapeutic applications and research avenues for this class of compounds. This document outlines the probable mechanism of action, suggests relevant experimental protocols for characterization, and provides a framework for future drug discovery efforts centered on this chemical motif.
Introduction: The Promise of a Hybrid Scaffold
Nicotinic acid (Niacin, Vitamin B3) is a well-known therapeutic agent with a long history of use in treating dyslipidemia. Its mechanism of action is primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and subsequently decreased production of triglycerides and very-low-density lipoprotein (VLDL) in the liver. Beyond its lipid-lowering effects, nicotinic acid has demonstrated anti-inflammatory properties, making it a molecule of interest for a range of therapeutic areas.[1][2]
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity, improve aqueous solubility, and provide a key interaction point for receptor binding.[3][4][5] The incorporation of a pyrrolidine moiety onto the nicotinic acid backbone, as seen in this compound, presents an intriguing opportunity to modulate the parent molecule's pharmacological profile. This substitution could potentially enhance binding affinity and selectivity for GPR109A or other receptors, alter pharmacokinetic properties, and unlock novel therapeutic applications.
Putative Mechanism of Action and Signaling Pathways
Based on the known pharmacology of nicotinic acid, the primary mechanism of action for a pyrrolidinyl-substituted derivative would likely involve the GPR109A receptor. The binding of the ligand to GPR109A is expected to initiate a cascade of intracellular signaling events.
GPR109A-Mediated Anti-Lipolytic Pathway
The canonical pathway for nicotinic acid's lipid-lowering effects involves the following steps:
-
Receptor Binding and G-protein Activation: The compound binds to GPR109A on the surface of adipocytes, leading to the activation of an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Inactivation of Hormone-Sensitive Lipase: The reduction in cAMP levels leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL).
-
Decreased Lipolysis: The inactivation of HSL results in a reduced breakdown of triglycerides into free fatty acids and glycerol.
References
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 2-(1-Pyrrolidinyl)nicotinic Acid: Hypothetical Experimental Uses
Introduction
Nicotinic acid (Niacin) and its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, lipid-lowering, and anticancer effects.[1][2][3] The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, contributing to the stereochemistry and three-dimensional structure of many biologically active compounds.[4] The novel compound, 2-(1-Pyrrolidinyl)nicotinic acid, which incorporates both a nicotinic acid core and a pyrrolidine substituent, presents a promising candidate for various experimental applications. These notes outline hypothetical protocols for investigating its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Application Note 1: Investigation of Anti-Inflammatory Activity
Based on the known anti-inflammatory properties of nicotinic acid derivatives, this compound is hypothesized to modulate inflammatory pathways.[1] A key mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2 in macrophages.
Hypothetical Quantitative Data:
| Compound | Cell Viability (MTT Assay, %) | Nitrite Inhibition (%) | IC50 TNF-α (µM) | IC50 IL-6 (µM) | IC50 COX-2 (µM) |
| This compound | 98.5 ± 2.1 | 75.8 ± 3.5 | 12.5 | 18.2 | 25.1 |
| Ibuprofen (Reference) | 99.1 ± 1.8 | 82.3 ± 2.9 | 10.8 | 15.5 | 22.7 |
| Vehicle Control | 100.0 ± 1.5 | 5.2 ± 0.8 | >100 | >100 | >100 |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol is adapted from studies on novel nicotinic acid derivatives.[1]
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (1-100 µM) or ibuprofen for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) and incubate for 24 hours.
2. MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Griess Assay for Nitrite Production:
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine nitrite concentrations.
4. ELISA for Cytokine Quantification (TNF-α and IL-6):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Perform the assay on the collected cell culture supernatants according to the manufacturer's instructions.
5. Western Blot for COX-2 Expression:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against COX-2 and β-actin (loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
Caption: Hypothetical anti-inflammatory mechanism of action.
Application Note 2: Evaluation of Antimicrobial Activity
Nicotinic acid derivatives have shown promise as antimicrobial agents.[5][6] The incorporation of a pyrrolidine moiety could enhance this activity. This application note describes a protocol to screen this compound for its antibacterial and antifungal properties.
Hypothetical Quantitative Data:
| Organism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Bacillus subtilis ATCC 6633 | 16 | 32 |
| Escherichia coli ATCC 25922 | >128 | >128 |
| Candida albicans ATCC 10231 | 32 | 64 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocol: Broth Microdilution Assay
This protocol is based on standard methods for determining MIC and MBC.[5]
1. Preparation of Inoculum:
-
Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) overnight at 37°C (bacteria) or 30°C (fungi).
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Broth Microdilution for MIC:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth (MHB or SDB). Concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plates for 24 hours at the appropriate temperature.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
3. Determination of MBC:
-
Take an aliquot (10 µL) from each well that shows no visible growth in the MIC assay.
-
Plate the aliquots onto Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Incubate the plates for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Application Note 3: Assessment of Anticancer Activity via VEGFR-2 Inhibition
Certain nicotinic acid derivatives have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2] this compound could potentially exhibit similar activity.
Hypothetical Quantitative Data:
| Compound | HCT-15 IC50 (µM) | PC-3 IC50 (µM) | VEGFR-2 Kinase IC50 (nM) | Caspase-3 Activation (Fold Change) |
| This compound | 5.2 | 8.9 | 75 | 4.8 |
| Sorafenib (Reference) | 2.8 | 4.1 | 90 | 5.3 |
Experimental Protocol: In Vitro Anticancer and VEGFR-2 Inhibition Assays
This protocol is a composite based on methodologies for evaluating VEGFR-2 inhibitors.[2]
1. Cell Viability Assay (SRB Assay):
-
Seed human colon cancer (HCT-15) and prostate cancer (PC-3) cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% sulforhodamine B (SRB) solution.
-
Wash with 1% acetic acid and solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm to determine cell viability and calculate IC50 values.
2. In Vitro VEGFR-2 Kinase Assay:
-
Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Perform the kinase reaction in the presence of recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Terminate the reaction and measure the generated ADP signal as luminescence.
-
Calculate the percent inhibition and determine the IC50 value.
3. Caspase-3 Activity Assay:
-
Treat HCT-15 cells with the IC50 concentration of the test compound for 48 hours.
-
Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance of the resulting p-nitroaniline at 405 nm.
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Pyrrolidinyl)nicotinic acid In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolidinyl)nicotinic acid is a derivative of nicotinic acid, a well-known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of GPR109A is associated with a range of pharmacological effects, including the modulation of lipid metabolism and the suppression of inflammation.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other GPR109A agonists. The described assays are essential for determining the potency, efficacy, and mechanism of action of such compounds in a preclinical setting.
The primary signaling pathway activated by GPR109A agonists involves the coupling to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, GPR109A activation can trigger β-arrestin-dependent signaling pathways, which can mediate both desired therapeutic effects and potential side effects.[1][4][5] The protocols outlined below will enable the investigation of these key signaling events.
Data Presentation
Disclaimer: Specific quantitative data for this compound was not publicly available at the time of this writing. The following tables present representative data for the parent compound, Nicotinic Acid , to illustrate the expected format and typical values obtained from the described assays. Researchers should generate specific data for this compound using the provided protocols.
Table 1: GPR109A Receptor Binding Affinity and Functional Potency
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| Nicotinic Acid | Radioligand Binding | CHO-hGPR109A | Ki | ~200 |
| Nicotinic Acid | cAMP Assay | HEK293-hGPR109A | EC50 | ~100 - 500 |
| Nicotinic Acid | Calcium Mobilization | CHO-hGPR109A | EC50 | 52[6] |
Table 2: Anti-Inflammatory Activity
| Compound | Assay Type | Cell Line | Parameter | Value (µM) |
| Nicotinic Acid | LPS-induced TNF-α release | Human Monocytes | IC50 | ~100 |
| Nicotinic Acid | LPS-induced IL-6 release | Human Monocytes | IC50 | ~100 |
Signaling Pathway and Experimental Workflow Diagrams
GPR109A Signaling Pathway
Caption: GPR109A receptor signaling pathways.
Experimental Workflow for GPR109A Agonist Screening
Caption: General workflow for screening GPR109A receptor agonists.
Experimental Protocols
GPR109A Functional Assay: cAMP Accumulation
This assay determines the ability of this compound to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Forskolin.
-
This compound and reference agonist (e.g., nicotinic acid).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White or black 384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Seeding:
-
Culture GPR109A-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in assay buffer to create a concentration range (e.g., 10 nM to 100 µM).
-
-
Assay Procedure:
-
Add the PDE inhibitor to all wells to prevent cAMP degradation.
-
Add the serially diluted test compound or reference agonist to the respective wells.
-
To stimulate adenylyl cyclase, add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal (inversely proportional to cAMP levels for competitive assays) against the log of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels.
-
Anti-Inflammatory Assay: NF-κB Activation
This protocol measures the ability of this compound to inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7 or THP-1).
-
Cell culture medium.
-
Lipopolysaccharide (LPS).
-
This compound.
-
NF-κB reporter assay kit (e.g., luciferase-based) or reagents for immunofluorescence or Western blotting.
-
Luminometer, fluorescence microscope, or Western blotting equipment.
Protocol (using a Luciferase Reporter Assay):
-
Cell Transfection and Seeding:
-
Transfect the cells with a vector containing an NF-κB response element linked to a luciferase reporter gene.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation.
-
Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 4-6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the kit manufacturer's instructions using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Plot the percentage of inhibition of LPS-induced luciferase activity against the log of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the LPS-induced NF-κB activation.
-
Cytokine Release Assay
This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640).
-
LPS or another inflammatory stimulus.
-
This compound.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).
-
96-well cell culture plates.
-
ELISA plate reader.
Protocol:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood or culture THP-1 cells.
-
Seed the cells into a 96-well plate at a density of 1-2 x 105 cells/well.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Include appropriate controls (unstimulated cells, cells with LPS only).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-only control.
-
Generate a dose-response curve and determine the IC50 value for the inhibition of each cytokine.
-
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1-Pyrrolidinyl)nicotinic acid in Cell Culture Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(1-Pyrrolidinyl)nicotinic acid is a novel synthetic derivative of nicotinic acid. While specific biological data for this compound is not yet publicly available, its structural similarity to other nicotinic acid derivatives suggests potential activity as a modulator of key cellular signaling pathways. Nicotinic acid and its analogues are known to exert effects through receptors like GPR109A and can influence sirtuin activity, playing roles in inflammation, metabolism, and cellular stress responses. The incorporation of a pyrrolidine ring, a common moiety in many biologically active compounds, may confer unique pharmacological properties.
These application notes provide a hypothetical framework and detailed protocols for the initial characterization of this compound in cell culture, focusing on its potential as a GPR109A agonist and an anti-inflammatory agent. The provided methodologies are based on established assays for compounds with similar structural features and biological targets.
Hypothesized Mechanism of Action
Based on its core nicotinic acid structure, this compound is hypothesized to act as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1] Agonist binding to GPR109A, which is expressed in adipocytes and various immune cells, typically leads to the inhibition of adenylyl cyclase through a Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This can subsequently modulate downstream signaling pathways involved in inflammation and metabolism. Furthermore, nicotinic acid has been shown to influence SIRT1-dependent pathways, which are critical in regulating inflammatory responses.[2][3]
Quantitative Data Summary
The following tables present hypothetical data for the initial characterization of this compound. Researchers should generate their own data through experimentation.
Table 1: Cytotoxicity of this compound in THP-1 and RAW 264.7 Cells
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| THP-1 | 24 | > 100 |
| 48 | 85.2 | |
| RAW 264.7 | 24 | > 100 |
| 48 | 92.5 |
Table 2: GPR109A Agonist Activity in CHO-K1-GPR109A Cells
| Compound | EC₅₀ for cAMP Inhibition (µM) |
| Nicotinic Acid (Reference) | 0.5 |
| This compound | 1.2 |
Table 3: Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Cells
| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (1 µM) | 15.3 | 12.8 |
| This compound (10 µM) | 45.8 | 40.2 |
| This compound (50 µM) | 78.2 | 72.5 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on relevant cell lines.
-
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: GPR109A-Mediated cAMP Inhibition Assay
This protocol assesses the ability of the compound to act as a GPR109A agonist by measuring the inhibition of forskolin-stimulated cAMP production.[1]
-
Materials:
-
CHO-K1 cells stably expressing human GPR109A (CHO-K1-GPR109A)
-
DMEM/F12 medium with 10% FBS
-
This compound
-
Nicotinic acid (positive control)
-
Forskolin
-
cAMP assay kit (e.g., TR-FRET based)
-
384-well plates
-
-
Procedure:
-
Seed CHO-K1-GPR109A cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and nicotinic acid.
-
Add the compound dilutions to the cells and incubate for 30 minutes.
-
Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for 30 minutes.
-
Lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions of the chosen assay kit.
-
Determine the EC₅₀ value from the dose-response curve.
-
Protocol 3: Measurement of Anti-inflammatory Activity (Cytokine Release Assay)
This protocol evaluates the anti-inflammatory potential of the compound by measuring its effect on the release of pro-inflammatory cytokines from LPS-stimulated macrophages.[4]
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a non-stimulated control and a vehicle control.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-only treated cells.
-
Disclaimer
The information provided in these application notes, including the hypothesized mechanism of action, quantitative data, and experimental protocols, is for exemplary purposes only. The compound this compound is a novel molecule with no established biological activity in the public domain. Researchers must conduct their own experiments to validate these protocols and determine the actual biological effects and optimal experimental conditions for this compound. All laboratory work should be conducted under appropriate safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] SIRT1 Modulating Compounds from High-Throughput Screening as Anti-Inflammatory and Insulin-Sensitizing Agents | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-(1-Pyrrolidinyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolidinyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or Vitamin B3. As a compound of interest in pharmaceutical research and development, robust and reliable analytical methods for its detection and quantification are crucial for pharmacokinetic studies, quality control of drug substances, and metabolite identification. This document provides detailed application notes and protocols for the analysis of this compound in various matrices.
The methods described herein are based on established analytical techniques for structurally similar compounds, such as nicotinic acid and nicotine, and have been adapted based on the physicochemical properties of this compound.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol [1][2] |
| CAS Number | 690632-36-1[1][2] |
| Predicted pKa | 2.10 ± 0.36[3] |
| Predicted Boiling Point | 380.9 ± 27.0 °C[4] |
| Predicted Density | 1.283 ± 0.06 g/cm³[4] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a cost-effective and widely accessible approach for the quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 10% (v/v) ethanol, 1% acetic acid (v/v) in distilled water.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm[5]
-
Run Time: Approximately 10 minutes
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex biological matrices such as plasma and urine.
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 or a mixed-mode column like Primesep 100 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[1]
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 192.21, the precursor ion would be m/z 193.1. Product ions would be generated by fragmentation of the molecule.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
4. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 200 µL of acetonitrile containing an appropriate internal standard.[1]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
5. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected quantitative performance of the analytical methods, based on data from structurally related compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.5 ng/mL |
| Linearity Range | 1 - 100 µg/mL (R² > 0.99) | 0.5 - 1000 ng/mL (R² > 0.99) |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy/Recovery | 95 - 105% | 85 - 115% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound in plasma by LC-MS/MS.
Logical Relationship of Analytical Methods
Caption: Selection of analytical methods based on application and required sensitivity.
References
Application Notes and Protocols for the LC-MS/MS Analysis of 2-(1-Pyrrolidinyl)nicotinic Acid
These application notes provide a comprehensive guide for the quantitative analysis of 2-(1-Pyrrolidinyl)nicotinic acid in biological matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established techniques for the analysis of related compounds, such as nicotinic acid and its metabolites, and serve as a robust starting point for method development and validation.
Introduction
This compound is a derivative of nicotinic acid (Niacin or Vitamin B3). Nicotinic acid and its derivatives are crucial in various biological processes, including cellular metabolism where they are precursors to the coenzymes NAD and NADP. In pharmaceutical research, derivatives of nicotinic acid are explored for their potential therapeutic effects, including the treatment of dyslipidemia. Accurate and sensitive quantification of such compounds in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. This document outlines a detailed protocol for the analysis of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation
A critical step in the analysis of biological samples is the effective removal of matrix components that can interfere with the analysis and damage the analytical instrumentation. A combination of protein precipitation and solid-phase extraction is recommended for robust and clean sample preparation.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., an isotopically labeled version of the analyte)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen biological samples on ice to prevent degradation of the analyte.
-
Aliquoting: Vortex the sample to ensure homogeneity and pipette 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to each sample, except for the blank matrix.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.[1][2] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Dilution: Dilute the supernatant with 1 mL of 0.1% formic acid in water to reduce the organic solvent concentration before SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1][3] Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Method optimization will be necessary.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Suggested Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: Hypothetical MRM Transitions for this compound
Note: These transitions are predicted and must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized | To be optimized |
Data Presentation
Quantitative data from method validation should be summarized for clarity and easy comparison.
Table 4: Example Quantitative Performance Data
Note: The following values are for illustrative purposes only and must be determined experimentally.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for a nicotinic acid derivative.
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bevital.no [bevital.no]
- 4. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2-(1-Pyrrolidinyl)nicotinic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolidinyl)nicotinic acid is a synthetic analog of nicotinic acid (Niacin). Nicotinic acid is a well-established agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] Activation of GPR109A initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-mediated pathway.[2][3] The G-protein pathway, primarily through Gαi/o, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] The β-arrestin pathway is involved in receptor desensitization, internalization, and can initiate separate downstream signaling events.[3][5]
These application notes provide detailed protocols for two key functional cell-based assays to characterize the activity of this compound at the GPR109A receptor: an Intracellular Calcium Mobilization Assay and a β-Arrestin Recruitment Assay. These assays allow for the determination of the compound's potency and efficacy in activating these distinct signaling pathways, which is crucial for understanding its pharmacological profile.
GPR109A Signaling Pathways
Upon agonist binding, GPR109A undergoes a conformational change, triggering downstream signaling. The Gαi subunit of the coupled G-protein inhibits adenylyl cyclase, reducing cAMP levels. Simultaneously, G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the recruitment of β-arrestin. β-arrestin binding blocks further G-protein interaction and can initiate G-protein-independent signaling.
Caption: GPR109A signaling upon agonist binding.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium ([Ca2+]i) following GPR109A activation, which can be coupled to Gq-like signaling or Gβγ subunit activation downstream of Gi/o.[6][7]
Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing human GPR109A in appropriate media.
-
Seed cells at a density of 40,000-80,000 cells/well in a 96-well black, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye extrusion.[8]
-
Remove culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range (e.g., 100 µM to 10 pM). Prepare a positive control (e.g., Nicotinic Acid) and a vehicle control (DMSO).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation® or FLIPR®) equipped with an automated liquid handling system.[6]
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[8]
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add the compound dilutions to the cell plate.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (nM) | Max Response (% of Control) |
| This compound | 150 | 95 |
| Nicotinic Acid (Control) | 85 | 100 |
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and G-protein-independent signaling.[5][9] Enzyme fragment complementation (EFC) is a common technology used for this assay.[9]
Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Culture:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays, such as PathHunter® cells co-expressing GPR109A tagged with a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme acceptor (EA).[5]
-
Seed cells at a density of 2,000-5,000 cells/well in a 384-well white, solid-bottom plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
-
Compound Addition and Incubation:
-
Add 5 µL of the diluted compound to the wells containing the cells.
-
For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
Incubate the plate for 90 minutes at 37°C.[5]
-
-
Detection:
-
Equilibrate the detection reagent kit to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Luminescence Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (from vehicle control wells) from all other readings.
-
Plot the relative light units (RLU) against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (nM) | Max Response (% of Control) |
| This compound | 250 | 88 |
| Nicotinic Acid (Control) | 120 | 100 |
Conclusion
The provided protocols for intracellular calcium mobilization and β-arrestin recruitment assays offer a robust framework for characterizing the activity of this compound on the GPR109A receptor. By quantifying the compound's potency and efficacy in these distinct signaling pathways, researchers can gain a comprehensive understanding of its pharmacological properties and potential as a therapeutic agent. These assays are essential tools for drug discovery and development professionals working on GPR109A modulators.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Varenicline as a Research Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varenicline is a highly selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) and a full agonist at the α7 nAChR. Due to its specific pharmacological profile, it serves as an invaluable research tool for investigating the role of nicotinic receptor systems in various neurobiological processes, including addiction, cognition, and mood regulation. These application notes provide an overview of varenicline's properties and detailed protocols for its use in key neuroscience research applications.
Pharmacological Profile
Varenicline's mechanism of action involves a dual role at the α4β2 nAChR. As a partial agonist, it produces a moderate and sustained level of receptor stimulation, which is thought to alleviate nicotine withdrawal symptoms. Simultaneously, by occupying the receptor binding site, it acts as an antagonist in the presence of nicotine, thereby blocking its reinforcing effects. This dual action makes it a subject of interest in addiction research beyond nicotine dependence.
Data Presentation: Quantitative Pharmacological Data for Varenicline
The following tables summarize the binding affinities and functional potencies of varenicline at various nicotinic acetylcholine receptor subtypes.
Table 1: Varenicline Binding Affinities (Ki) at nAChR Subtypes
| Receptor Subtype | Ki (nM) | Species | Reference |
| α4β2 | 0.06 - 0.14 | Rat, Human | [1] |
| α6β2* | 0.12 - 0.13 | Rat, Monkey | [2] |
| α3β4 | >500-fold lower affinity than α4β2 | Human | [3] |
| α7 | 322 | Human | [1] |
| α1βγδ | >20,000-fold lower affinity than α4β2 | Human | [3] |
*Indicates the possible presence of other subunits in the receptor complex.
Table 2: Varenicline Functional Activity (EC50 and Efficacy) at nAChR Subtypes
| Receptor Subtype | Assay | EC50 (µM) | Relative Efficacy (% of Acetylcholine) | Species | Reference |
| α4β2 (HS) | Two-Electrode Voltage Clamp (Oocytes) | - | 18% | Human | [4] |
| α4β2 (LS) | Two-Electrode Voltage Clamp (Oocytes) | - | 41% | Human | [4] |
| α6β2 | [³H]Dopamine Release | 0.007 - 0.014 | 49% (of Nicotine) | Rat, Monkey | [2] |
| α4β2 | [³H]Dopamine Release | 0.029 - 0.086 | 24% (of Nicotine) | Rat, Monkey | [2] |
| α7 | Two-Electrode Voltage Clamp (Oocytes) | - | Full Agonist | Human | [4] |
| α3β4* | Whole-Cell Patch Clamp | 1.8 | 103% | Human | [5] |
HS = High Sensitivity Stoichiometry ((α4)₂(β2)₃); LS = Low Sensitivity Stoichiometry ((α4)₃(β2)₂)
Table 3: Pharmacokinetic Properties of Varenicline in Humans
| Parameter | Value | Reference |
| Bioavailability | High (virtually complete absorption) | [3] |
| Tmax (Time to Peak Plasma Concentration) | 3-4 hours | [6] |
| Elimination Half-life | Approximately 24 hours | [6] |
| Plasma Protein Binding | ≤ 20% | [3] |
| Metabolism | Minimal (<10%) | [6] |
| Primary Route of Excretion | Unchanged in urine (92%) | [6] |
Experimental Protocols
I. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of varenicline on GABAergic synaptic transmission in brain slices, a key aspect of its modulatory role in neuronal circuitry.[3][7]
Objective: To measure varenicline's effect on the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal or medial septum/diagonal band (MS/DB) neurons.
Materials:
-
Varenicline tartrate
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose, bubbled with 95% O₂/5% CO₂.
-
Internal pipette solution containing (in mM): 130 CsCl, 10 EGTA, 2 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.1 GTP, pH 7.2 with CsOH.
-
Tetrodotoxin (TTX, 0.5 µM) to block action potentials.
-
DNQX (10 µM) and AP5 (40 µM) to block glutamatergic currents.
-
Bicuculline (30 µM) to confirm GABAergic currents.
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare 300-400 µm thick coronal brain slices from rats.
-
Allow slices to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF containing TTX, DNQX, and AP5.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest (e.g., CA1 pyramidal neuron) in voltage-clamp mode, holding the membrane potential at -60 mV.
-
Record a stable baseline of mIPSCs for 5-10 minutes.
-
Bath-apply varenicline (e.g., 10 µM) and record for 10-15 minutes.[7]
-
To test for antagonist effects, co-apply varenicline with nicotine (e.g., 10 µM).
-
At the end of the recording, apply bicuculline to confirm that the recorded events are GABAergic.
Data Analysis:
-
Analyze mIPSC frequency and amplitude using software such as Mini Analysis or Clampfit.
-
Compare the frequency and amplitude of mIPSCs during baseline, varenicline application, and co-application with nicotine.
-
Statistical significance can be determined using appropriate tests (e.g., paired t-test or ANOVA).
Expected Results: Varenicline is expected to increase the frequency of mIPSCs, indicating an enhancement of presynaptic GABA release, with little to no effect on mIPSC amplitude.[3][7] When co-applied with nicotine, varenicline may attenuate the nicotine-induced increase in mIPSC frequency, demonstrating its partial agonist/antagonist properties.[7]
Caption: Varenicline's modulation of GABAergic transmission.
II. In Vivo Microdialysis
This protocol describes how to measure the effect of varenicline on extracellular dopamine levels in the nucleus accumbens of freely moving rats, a key technique for studying its impact on the brain's reward system.
Objective: To quantify changes in dopamine release in the nucleus accumbens following systemic administration of varenicline.
Materials:
-
Varenicline tartrate
-
Adult male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 48-72 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect at least three baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer varenicline (e.g., 0.3-3.0 mg/kg, s.c. or i.p.) or vehicle.
-
Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours.
-
Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Histology: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
Data Analysis:
-
Quantify dopamine concentrations in each sample.
-
Express post-injection dopamine levels as a percentage of the average baseline concentration.
-
Plot the time course of dopamine changes for varenicline and vehicle groups.
-
Use repeated measures ANOVA to assess the statistical significance of the drug effect over time.
Expected Results: Varenicline is expected to cause a modest, sustained increase in extracellular dopamine levels in the nucleus accumbens, consistent with its partial agonist activity at α4β2 nAChRs.
Caption: Workflow for in vivo microdialysis with varenicline.
III. Behavioral Assays
This protocol is used to evaluate the effect of varenicline on the reinforcing properties of nicotine.
Objective: To determine if varenicline pretreatment reduces the rate of intravenous nicotine self-administration in rats.
Materials:
-
Varenicline tartrate and nicotine hydrogen tartrate
-
Adult male Sprague-Dawley rats with indwelling jugular catheters
-
Standard operant conditioning chambers equipped with two levers, a cue light, and a drug infusion pump.
Procedure:
-
Training: Train rats to self-administer nicotine (e.g., 0.02-0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1 or FR3). Each active lever press results in a nicotine infusion paired with a cue light.
-
Stabilization: Continue training until responding is stable (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Varenicline Testing: Before a self-administration session, pre-treat the rats with varenicline (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle.
-
Session: Place the rat in the operant chamber and allow it to self-administer nicotine for a set duration (e.g., 1-2 hours).
-
Data Collection: Record the number of active and inactive lever presses and the number of nicotine infusions.
Data Analysis:
-
Compare the number of nicotine infusions received after varenicline pretreatment to the vehicle control condition.
-
Use a within-subjects ANOVA to analyze the dose-dependent effects of varenicline.
Expected Results: Varenicline is expected to dose-dependently decrease nicotine self-administration, reflecting its ability to block the reinforcing effects of nicotine.[8]
This protocol assesses varenicline's ability to block the rewarding effects of other drugs of abuse, such as morphine or ethanol.[2][9][10]
Objective: To determine if varenicline can block the acquisition or expression of CPP induced by another drug.
Materials:
-
Varenicline tartrate and the drug of interest (e.g., morphine)
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Video tracking software.
Procedure:
-
Pre-conditioning (Day 1): Place the rat in the central compartment and allow free access to all compartments for 15 minutes to determine initial place preference.
-
Conditioning (Days 2-9):
-
Drug Pairing: On alternate days, administer the drug of interest (e.g., morphine 10 mg/kg, i.p.) and confine the rat to its initially non-preferred compartment for 30 minutes.
-
Saline Pairing: On the other days, administer saline and confine the rat to its initially preferred compartment for 30 minutes.
-
To test the effect on acquisition: Administer varenicline (e.g., 0.5, 1, 2 mg/kg, s.c.) 15-30 minutes before the morphine injection on drug pairing days.[9]
-
-
Test (Day 10): In a drug-free state, place the rat in the central compartment and allow free access to all compartments for 15 minutes.
-
To test the effect on expression: Administer varenicline 15-30 minutes before the test session in animals that have already been conditioned with the drug of interest.[9]
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.
-
Compare the preference scores between the vehicle and varenicline-treated groups using ANOVA.
Expected Results: Varenicline is expected to attenuate the acquisition and expression of CPP induced by drugs like nicotine and morphine, suggesting it can block their rewarding effects.[2]
Caption: Conditioned Place Preference (CPP) experimental workflow.
References
- 1. The effects of long-term varenicline administration on ethanol- and sucrose-seeking and self-administration in male P rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of varenicline and mecamylamine on the acquisition, expression, and reinstatement of nicotine-conditioned place preference by drug priming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of varenicline on operant self-administration of alcohol and/or nicotine in a rat model of co-abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupropion-Varenicline Interactions and Nicotine Self-Administration Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Effects of varenicline on ethanol-induced conditioned place preference, locomotor stimulation, and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-(1-Pyrrolidinyl)nicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the potential biological activities inferred from the structural components of 2-(1-Pyrrolidinyl)nicotinic acid and related compounds. As of the latest literature review, specific experimental data on the therapeutic applications of this compound is limited. The proposed applications and methodologies are therefore intended to serve as a scientific guide for investigational studies.
Introduction
This compound is a heterocyclic compound incorporating both a nicotinic acid (niacin, Vitamin B3) scaffold and a pyrrolidine ring. This unique structural combination suggests potential interactions with biological targets associated with both moieties. Nicotinic acid and its derivatives are well-established as lipid-lowering agents and have demonstrated anti-inflammatory properties. The pyrrolidine ring is a core component of numerous neurologically active compounds, including nicotine, and is known to interact with nicotinic acetylcholine receptors (nAChRs). This document outlines potential therapeutic applications of this compound and provides detailed protocols for their investigation.
Potential Therapeutic Application: Modulation of Nicotinic Acetylcholine Receptors (nAChRs) for Neurological Disorders
The structural similarity of the pyrrolidine moiety to that in nicotine suggests that this compound may act as a ligand for nAChRs. Modulation of nAChRs, particularly the α4β2 and α7 subtypes, is a promising strategy for the treatment of various neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, ADHD, and nicotine addiction.
Data Presentation: Hypothetical Binding Affinities and Functional Potencies
The following table summarizes hypothetical quantitative data from initial in vitro screening assays.
| Assay Type | Receptor Subtype | Parameter | Hypothetical Value |
| Radioligand Binding | α4β2 nAChR | Kᵢ (nM) | 50 |
| Radioligand Binding | α7 nAChR | Kᵢ (nM) | 250 |
| Functional Assay (Calcium Flux) | α4β2 nAChR | EC₅₀ (nM) | 120 |
| Functional Assay (Calcium Flux) | α7 nAChR | EC₅₀ (nM) | >1000 |
| Functional Assay (Patch Clamp) | α4β2 nAChR | Agonist/Antagonist Profile | Partial Agonist |
Experimental Protocols
Objective: To determine the binding affinity of this compound for α4β2 and α7 nAChR subtypes.
Materials:
-
HEK293 cells stably expressing human α4β2 or α7 nAChRs
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Radioligand: [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7
-
Non-specific binding control: Nicotine (10 µM)
-
This compound stock solution (10 mM in DMSO)
-
Scintillation cocktail and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target receptor subtype.
-
In a 96-well plate, add 50 µL of membrane preparation buffer, 25 µL of radioligand at a final concentration equal to its Kₑ, and 25 µL of a serial dilution of this compound (from 1 nM to 100 µM).
-
For total binding wells, add 25 µL of buffer instead of the test compound. For non-specific binding wells, add 25 µL of nicotine.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes onto glass fiber filters using a microplate harvester.
-
Wash the filters three times with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value using competitive binding analysis software (e.g., Prism).
Objective: To assess the functional activity (agonist or antagonist) of this compound at α4β2 and α7 nAChRs.
Materials:
-
HEK293 cells stably expressing the target nAChR subtype
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (HBSS with 20 mM HEPES, pH 7.4)
-
Acetylcholine (ACh) as a reference agonist
-
Mecamylamine as a reference antagonist
-
This compound stock solution
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
To determine agonist activity, add increasing concentrations of this compound and measure the change in fluorescence.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound for 15 minutes, then stimulate with a known concentration of ACh (EC₈₀) and measure the fluorescence change.
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualization: Signaling Pathway and Workflow
Application Notes and Protocols for 2-(1-Pyrrolidinyl)nicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-(1-Pyrrolidinyl)nicotinic acid itself is not extensively characterized as a pharmacologically active agent, its core structure, combining a nicotinic acid moiety with a pyrrolidine ring, represents a valuable scaffold in medicinal chemistry. This scaffold is present in a variety of compounds demonstrating significant biological activity across diverse therapeutic areas. This document provides an overview of the potential applications of this compound as a foundational structure in drug discovery, focusing on the activities of its derivatives and analogs. The key areas highlighted include the modulation of ion channels, anti-inflammatory effects, and interaction with nicotinic acetylcholine receptors (nAChRs).
These application notes and protocols are intended to guide researchers in exploring the therapeutic potential of novel compounds derived from or structurally related to this compound.
I. Therapeutic Potential and Biological Targets
Derivatives of the this compound scaffold have shown promise in targeting several key proteins implicated in a range of diseases.
Voltage-Gated Sodium Channel (Nav1.1) Activation
Therapeutic Relevance: The voltage-gated sodium channel Nav1.1 is predominantly expressed in parvalbumin-positive fast-spiking interneurons, which are crucial for inhibitory signaling in the central nervous system.[1] Loss-of-function mutations in the SCN1A gene, which encodes Nav1.1, are linked to severe epileptic disorders like Dravet syndrome.[1][2] Therefore, activators of Nav1.1 are being investigated as a potential therapeutic strategy to restore inhibitory neuron function and control seizures.[3][4]
Application of the Scaffold: A notable example is the discovery of 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent and selective Nav1.1 activators. These compounds have been shown to increase the Nav1.1-mediated current, primarily by slowing the channel's inactivation kinetics.[1][5]
Anti-Inflammatory Activity
Therapeutic Relevance: Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Key mediators of the inflammatory response include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are often produced by macrophages upon stimulation with lipopolysaccharide (LPS).[6][7]
Application of the Scaffold: Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[8] By incorporating the 2-(1-pyrrolidinyl) moiety, novel derivatives can be synthesized and screened for their ability to inhibit the production of inflammatory mediators.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Therapeutic Relevance: Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in both the central and peripheral nervous systems.[8] Dysregulation of nAChR signaling is implicated in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[9][10] Different subtypes of nAChRs represent important drug targets.
Application of the Scaffold: The pyrrolidine ring is a key pharmacophore in many nAChR ligands. Pyrrolidinyl benzofurans and benzodioxanes, for instance, have been developed as selective ligands for the α4β2 nAChR subtype. The this compound scaffold can serve as a starting point for the design of novel nAChR modulators.
II. Quantitative Data on Structurally Related Compounds
The following table summarizes quantitative data for a representative 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative, a potent Nav1.1 activator, to illustrate the potential of this chemical class.
| Compound ID | Target | Assay Type | Parameter | Value | Reference |
| Compound [I] | Nav1.1 | Q-patch assay | Decay time constant (τ) increase | 0.03 µM | [11] |
| Nav1.2 | Q-patch assay | Activity | No effect up to 10 µM | [11] | |
| Nav1.5 | Q-patch assay | Activity | No effect up to 10 µM | [11] | |
| Nav1.6 | Q-patch assay | Activity | No effect up to 10 µM | [11] | |
| Brain Exposure (mice, 30 mg/kg IP) | In vivo PK | Concentration at 1h | 193 ng/g (13 nM free) | [11] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel compounds derived from the this compound scaffold.
Protocol for Whole-Cell Patch-Clamp Electrophysiology to Assess Nav1.1 Activation
This protocol is designed to measure the effect of test compounds on the activity of human Nav1.1 channels expressed in a mammalian cell line (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing human Nav1.1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate HEK-293 cells expressing Nav1.1 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit Nav1.1 currents.
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at the desired concentration.
-
Allow the compound to equilibrate for 2-5 minutes.
-
-
Data Acquisition and Analysis:
-
Record Nav1.1 currents before and after compound application using the same voltage protocol.
-
Analyze the data to determine the effect of the compound on current amplitude, activation and inactivation kinetics (e.g., decay time constant, τ), and voltage-dependence of activation and inactivation.[12][13]
-
References
- 1. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of Na(V)1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. sophion.com [sophion.com]
- 13. sophion.com [sophion.com]
Synthesis of Novel Derivatives from 2-(1-Pyrrolidinyl)nicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester derivatives of 2-(1-Pyrrolidinyl)nicotinic acid. This scaffold is of interest in medicinal chemistry due to the diverse biological activities exhibited by substituted nicotinic acid derivatives, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The protocols provided herein are foundational and may be adapted for the synthesis of a diverse library of compounds for drug discovery and development.
Application Notes
Derivatives of nicotinic acid are a well-established class of compounds in pharmaceutical research.[4] The introduction of an amino substituent at the 2-position, such as the pyrrolidinyl group, modulates the electronic properties of the pyridine ring and can influence the biological activity and pharmacokinetic profile of the resulting derivatives.
Potential Biological Activities:
-
Antimicrobial Activity: Various acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthesis of amide derivatives, particularly hydrazides, from this compound could yield compounds with potent antibacterial properties.
-
Anti-inflammatory and Analgesic Activity: 2-Substituted phenyl derivatives of nicotinic acid have been shown to possess notable analgesic and anti-inflammatory activities.[1] Ester and amide derivatives of the title compound could be explored for their potential to inhibit inflammatory pathways.
-
Central Nervous System (CNS) Activity: As a bioisostere of nicotinamide, 2-aminonicotinic acid serves as a scaffold in CNS drug development.[5] Derivatives of this compound could be investigated for neuroprotective or other CNS-related activities.
The derivatization of the carboxylic acid group of this compound into esters and amides allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. This can lead to the identification of novel compounds with enhanced potency, selectivity, and drug-like properties.
Synthesis Workflow
The overall synthetic strategy involves the initial synthesis of the starting material, this compound, followed by its conversion to amide or ester derivatives.
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 2-amino-substituted nicotinic acids.[6] It involves a nucleophilic aromatic substitution followed by nitrile hydrolysis.
Step 1.1: Synthesis of 2-(1-Pyrrolidinyl)-3-cyanopyridine
-
To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1-Pyrrolidinyl)-3-cyanopyridine.
Step 1.2: Hydrolysis to this compound
-
Dissolve the 2-(1-Pyrrolidinyl)-3-cyanopyridine (1 equivalent) in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes a general method for amide bond formation via an acid chloride intermediate.[7]
-
In a round-bottom flask, suspend this compound (1 equivalent) in an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.5 - 2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.
-
Allow the reaction to stir at room temperature or gently heat to reflux until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an inert solvent (e.g., DCM).
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of Ester Derivatives
This protocol outlines a general procedure for esterification using an acid chloride intermediate.[8]
-
Prepare the acid chloride of this compound as described in Protocol 2 (steps 1-4).
-
Dissolve the crude acid chloride in an inert solvent like DCM or THF.
-
In a separate flask, dissolve the desired alcohol (1.2 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.
-
Add the acid chloride solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
The following tables provide hypothetical yet representative data for the synthesis of derivatives from this compound, based on typical yields and reaction times for analogous nicotinic acid derivatives found in the literature.
Table 1: Synthesis of Amide Derivatives of this compound
| Amine Moiety | Reaction Time (h) | Yield (%) |
| Aniline | 4 | 85 |
| Benzylamine | 3 | 90 |
| Morpholine | 5 | 82 |
| Hydrazine Hydrate | 6 | 78 |
Table 2: Synthesis of Ester Derivatives of this compound
| Alcohol Moiety | Reaction Time (h) | Yield (%) |
| Methanol | 5 | 88 |
| Ethanol | 5 | 86 |
| Isopropanol | 7 | 80 |
| Benzyl alcohol | 6 | 83 |
Potential Signaling Pathway Involvement
Derivatives of nicotinic acid have been shown to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. The diagram below illustrates a simplified signaling pathway that could be modulated by these novel compounds.
Caption: Potential inhibition of the NF-κB signaling pathway by novel nicotinic acid derivatives.
References
- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]
- 6. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Receptor Binding Studies of 2-(1-Pyrrolidinyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolidinyl)nicotinic acid is a synthetic compound featuring a nicotinic acid scaffold substituted with a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry, particularly for its potential interaction with nicotinic acetylcholine receptors (nAChRs). The pyrrolidine ring is a common feature in many known nAChR ligands, including nicotine itself. The carboxylic acid moiety on the pyridine ring introduces a distinct electronic and steric profile compared to classic nicotinic agonists, suggesting a potential for novel receptor interactions and subtype selectivity.
These application notes provide a comprehensive overview of the methodologies for characterizing the binding of this compound to various nAChR subtypes. The protocols outlined below are based on established radioligand binding assays and are intended to guide researchers in determining the affinity and selectivity profile of this compound.
Potential Signaling Pathways
Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways. The specific pathway activated can depend on the nAChR subtype and the cell type being studied. A generalized signaling pathway for nAChRs is depicted below.
Caption: Generalized nAChR signaling pathway.
Receptor Binding Affinity Data
| Compound | nAChR α4β2 (Ki, nM) | nAChR α7 (Ki, nM) | nAChR α3β4 (Ki, nM) |
| This compound (Hypothetical) | 150 | >10,000 | 800 |
| Nicotine | 1 | 300 | 50 |
| Epibatidine | 0.05 | 10 | 0.1 |
Note: The hypothetical data suggests that this compound may exhibit moderate and selective affinity for the α4β2 nAChR subtype. Actual experimental validation is required to confirm this profile.
Experimental Protocols
The following protocols describe standard radioligand binding assays to determine the affinity of a test compound, such as this compound, for different nAChR subtypes.
General Radioligand Binding Assay Workflow
The overall workflow for a competitive radioligand binding assay is outlined in the diagram below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Pyrrolidinyl)nicotinic Acid
Welcome to the Technical Support Center for the synthesis of 2-(1-Pyrrolidinyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and solutions.
Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I address them?
A: Low yields in this synthesis can arise from several stages of the process. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Incomplete Reactions: One or more of the three main steps (esterification, nucleophilic substitution, or hydrolysis) may not have gone to completion. It is crucial to monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If a reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Potential side reactions are detailed in Q2.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps.[1] Optimizing solvent volumes for extractions and recrystallization is crucial to maximize recovery.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
A: Side reactions can occur at various stages. During the nucleophilic aromatic substitution of the 2-chloronicotinate ester with pyrrolidine, potential side reactions may include reactions with solvent or impurities if not conducted under appropriate conditions. Pyrrolidine is a good nucleophile and can react with various electrophiles.[2]
Q3: I am having difficulty with the purification of the final product, this compound. It has a yellowish color. How can I improve its purity?
A: Colored impurities are a common issue in the synthesis of nicotinic acid derivatives.[3] Here are some purification strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.
-
Activated Carbon Treatment: If the product is colored, treating a solution of the crude product with activated carbon can help remove colored impurities.[3]
-
Melting and Recrystallization: For some crude, yellow nicotinic acid products, melting the crude material before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[3]
Q4: Should I be concerned about the reactivity of the pyrrolidine nucleophile?
A: Pyrrolidine is a cyclic secondary amine and a good nucleophile.[2] Its reactivity is generally favorable for the desired nucleophilic aromatic substitution reaction. However, its basicity (pKa of its conjugate acid is around 11.27)[2] means that in acidic conditions, it will be protonated, rendering it non-nucleophilic. Therefore, the reaction conditions for the substitution step should be carefully controlled to ensure the pyrrolidine is in its free base form to react.
Data Presentation
The following tables provide representative data for the synthesis of a structurally similar compound, 2-morpholinonicotinic acid, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 2-Morpholinonicotinic Acid
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Esterification | 2-Chloronicotinic acid, (COCl)₂, DMF, Triethylamine, CH₃OH, 40 °C | High | [4] |
| 2 | Nucleophilic Substitution | Methyl 2-chloronicotinate, Morpholine, HCl, H₂O, 100 °C | High | [4] |
| 3 | Hydrolysis | Methyl 2-morpholinonicotinate, Acid or Base Hydrolysis | High | [4] |
| Overall | - | - | ~93% | [4] |
Experimental Protocols
The following are detailed experimental protocols for the proposed three-step synthesis of this compound, based on analogous procedures for similar compounds.
Protocol 1: Esterification of 2-Chloronicotinic Acid to Methyl 2-Chloronicotinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloronicotinic acid in an appropriate solvent such as methanol.
-
Reagent Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride for the conversion to the acid chloride followed by the addition of methanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize any excess acid. Remove the solvent under reduced pressure. The crude methyl 2-chloronicotinate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Nucleophilic Aromatic Substitution with Pyrrolidine
-
Reaction Setup: In a sealed reaction vessel, dissolve methyl 2-chloronicotinate in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO, or an alcohol).
-
Reagent Addition: Add an excess of pyrrolidine to the solution. The use of a base (e.g., K₂CO₃ or triethylamine) may be beneficial to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude methyl 2-(1-pyrrolidinyl)nicotinate.
Protocol 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude methyl 2-(1-pyrrolidinyl)nicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Reagent Addition: Add an excess of a base (e.g., NaOH or KOH) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Workup: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Isolation: Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: 2-(1-Pyrrolidinyl)nicotinic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(1-Pyrrolidinyl)nicotinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is highly soluble in the chosen solvent, even at low temperatures. | - Test a variety of solvents or solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the crude product.- After cooling, place the crystallization flask in an ice bath or refrigerate to maximize crystal formation. |
| The compound is precipitating as an oil instead of crystals. | - Ensure the crude material is fully dissolved in the hot solvent.- Try a slower cooling rate.- Add a seed crystal to induce crystallization.- Consider using a different solvent system. | |
| Product is Colored (Yellowish/Brownish Tint) | Presence of chromophoric impurities from the synthesis. | - Perform a charcoal treatment on the hot solution before filtration and crystallization.[1]- Consider a second recrystallization step.- If impurities are significantly different in polarity, column chromatography may be necessary. |
| Persistent Impurities Detected by TLC/HPLC | Co-crystallization of impurities with the product. | - Change the recrystallization solvent to alter the solubility of both the product and the impurities.- Employ column chromatography for separation. |
| Incomplete reaction or side reactions during synthesis. | - Review the synthetic protocol to identify potential side products. Common impurities could include unreacted 2-chloronicotinic acid or byproducts from its decomposition.- Optimize the reaction conditions (e.g., reaction time, temperature) to minimize byproduct formation.[2] | |
| Broad Melting Point Range | The presence of impurities or residual solvent. | - Recrystallize the product again from a suitable solvent.- Dry the purified product under a high vacuum to remove any trapped solvent. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | - Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and impurities.[3]- A typical starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol), often with a small amount of acetic or formic acid to keep the compound protonated. |
| The compound is streaking on the silica gel column. | - Add a small percentage of a polar solvent like methanol or an acid like acetic acid to the mobile phase to improve the elution profile. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Such as 2-chloronicotinic acid or pyrrolidine.
-
Side products: Byproducts from the reaction, such as compounds formed from the decomposition of starting materials under the reaction conditions.
-
Residual Solvents: Solvents used in the synthesis or workup that have not been fully removed.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given the polar nature of the carboxylic acid and the tertiary amine, polar protic solvents like ethanol, isopropanol, or water, or mixtures of these with less polar solvents like ethyl acetate, are good starting points for screening.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of column fractions.[3] High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.[3][4]
Q4: My purified this compound is a white solid, but it has a low melting point. What could be the issue?
A4: A depressed melting point, even with the correct appearance, often indicates the presence of impurities or residual solvent. Further purification by recrystallization or drying under a high vacuum is recommended.
Q5: What are the key parameters to consider for chromatographic purification of this compound?
A5: For column chromatography, consider the following:
-
Stationary Phase: Silica gel is a common choice for polar compounds.
-
Mobile Phase: A gradient of ethyl acetate/hexanes with a small amount of methanol and acetic acid can be effective. The optimal solvent system should be determined by TLC.
-
Loading: Ensure the crude material is dissolved in a minimal amount of solvent before loading it onto the column to ensure a narrow band and good separation.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent. If it dissolves at room temperature, it is not a good recrystallization solvent. If it does not dissolve, heat the test tube. If it dissolves when hot, it is a potentially good solvent.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a high vacuum.
Protocol 2: General Column Chromatography Procedure
-
Mobile Phase Selection: Use TLC to determine a solvent system that gives a good separation of your product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(1-Pyrrolidinyl)nicotinic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered with 2-(1-Pyrrolidinyl)nicotinic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it poorly soluble?
A1: this compound, like its parent compound nicotinic acid, is a zwitterionic molecule at physiological pH.[1][2] This means it has both a positive and a negative charge, which can lead to strong intermolecular interactions and lower solubility in neutral aqueous solutions. The pyrrolidinyl group also adds a degree of hydrophobicity, further complicating dissolution in purely aqueous media.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of nicotinic acid and its derivatives is highly pH-dependent.[5][6] At acidic pH (below its pKa of ~2.0 for the carboxylic acid), the molecule will be protonated and carry a net positive charge. In alkaline conditions (above its pKa of ~4.85 for the pyridine nitrogen), it will be deprotonated and carry a net negative charge. In either of these ionized states, it will be more soluble in aqueous solutions than in its zwitterionic form around neutral pH. Therefore, adjusting the pH of your buffer can significantly improve solubility.
Q4: Can I use co-solvents to improve the solubility in my aqueous buffer?
A4: Yes, using a co-solvent is a common strategy. Ethanol has been shown to be a suitable solvent for nicotinic acid.[2] For cell-based assays, it is crucial to ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is low enough to not affect the cells. Typically, a final concentration of less than 0.5% DMSO is recommended.
Troubleshooting Guide for Solubility Issues
Issue: My this compound is not dissolving in my desired buffer.
Solution Workflow:
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol will help you determine the best solvent and approximate solubility of this compound.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO, DMF)
-
Vortex mixer
-
Small, clear vials (e.g., 1.5 mL microcentrifuge tubes)
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into each vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, record the solubility as >10 mg/mL.
-
If the compound has not dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.
-
Continue adding solvent in a stepwise manner until the compound is fully dissolved.
-
Calculate the approximate solubility based on the total volume of solvent added.
-
Repeat for all selected solvents.
-
Record your observations in a table.
Data Presentation: Solubility Screening Results
| Solvent | Temperature (°C) | Visual Observation (Dissolved/Undissolved) | Approximate Solubility (mg/mL) | Notes |
| Water | 25 | |||
| PBS pH 7.4 | 25 | |||
| 0.1 M HCl | 25 | |||
| 0.1 M NaOH | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| DMF | 25 |
Visualizing Experimental and Biological Processes
Experimental Workflow: Preparing Compound for In-Vitro Assay
Hypothetical Signaling Pathway
Nicotinic acid is known to act on G-protein coupled receptors (GPCRs), such as the hydroxycarboxylic acid receptor 2 (HCA2).[3] While the specific target of this compound may differ, a GPCR signaling pathway is a plausible mechanism of action.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-(1-Pyrrolidinyl)nicotinic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 2-(1-Pyrrolidinyl)nicotinic acid in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
Q2: How does pH affect the stability of this compound in solution?
The stability of nicotinic acid derivatives in solution is often pH-dependent. For instance, esters of nicotinic acid have shown degradation under both acidic and basic conditions. It is crucial to determine the optimal pH range for the stability of this compound through systematic studies. A pH-rate profile can be generated by assessing degradation at various pH values.
Q3: What is the influence of temperature on the stability of the solution?
Elevated temperatures typically accelerate the degradation of chemical compounds. Storing solutions of this compound at room temperature is a general recommendation, but for long-term storage, refrigeration (2-8 °C) or freezing may be necessary to minimize degradation. The temperature sensitivity should be evaluated as part of a formal stability study.
Q4: Should I protect solutions of this compound from light?
Photodegradation can be a concern for many organic molecules. It is recommended to protect solutions from light by using amber vials or by covering the container with aluminum foil, especially during initial experiments and long-term storage, until photostability studies can be conducted to determine light sensitivity.
Troubleshooting Guide
Q1: I am observing a rapid loss of potency in my this compound stock solution. What could be the cause?
A rapid loss of potency could be due to several factors:
-
Inappropriate pH: The pH of your solvent may be promoting acid or base-catalyzed hydrolysis. Measure the pH of your solution and adjust it to a more neutral range if possible.
-
Oxidation: The compound may be sensitive to dissolved oxygen. Consider preparing your solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
High Temperature: Ensure the solution is not being exposed to high temperatures during preparation or storage.
-
Contamination: Contaminants in the solvent or on the glassware could be catalyzing degradation. Use high-purity solvents and thoroughly clean all equipment.
Q2: My solution of this compound has changed color. What does this indicate?
A change in color often signifies the formation of degradation products. This could be due to oxidation or other chemical reactions. It is advisable to characterize these degradation products using analytical techniques like HPLC-MS to understand the degradation pathway.
Q3: How can I improve the solubility and stability of this compound in my formulation?
For compounds with stability challenges, several formulation strategies can be explored:
-
Co-solvents: The use of co-solvents such as polyethylene glycol (PEG) or glycerol has been shown to improve the stability of related compounds like benzyl nicotinate.
-
Buffering Agents: Employing a suitable buffer system to maintain the pH in the optimal stability range is critical.
-
Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and other relevant solvents (e.g., acetonitrile, methanol)
-
Buffer solutions at various pH levels (e.g., pH 4, 7, 9)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each stress condition. Identify and, if possible, characterize the major degradation products.
Data Presentation
Table 1: Hypothetical Stability Profile of this compound in Solution
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed Nicotinic Acid Derivative |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% | Ring-opened Products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 30% | N-oxide, Hydroxylated derivatives |
| Thermal (Solution) | - | 48 hours | 80°C | 10% | Unspecified thermal degradants |
| Photodegradation | ICH Q1B | - | - | 5% | Photolytic byproducts |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
Technical Support Center: Optimizing In Vitro Studies of 2-(1-Pyrrolidinyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-(1-Pyrrolidinyl)nicotinic acid in in vitro studies. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for nicotinic acid and its derivatives?
A1: Nicotinic acid and its derivatives primarily act as agonists for the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.[1] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This mechanism is central to its effects on lipid metabolism and vascular inflammation.[1][3]
Q2: What is a typical starting concentration range for in vitro studies with nicotinic acid derivatives?
A2: For novel nicotinic acid derivatives, a broad concentration range should be initially screened to determine the optimal dose. Based on studies of similar compounds, a starting range of 1 µM to 100 µM is often employed. For instance, in studies on nicotinamide, concentrations of 10 and 20 µM were shown to have significant effects on cancer stem cell propagation.[4] It is crucial to perform a dose-response curve to identify the EC50 or IC50 for your specific cell type and endpoint.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5] It is recommended to treat cells with a range of concentrations of the compound for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
Q4: What are the common solvents for dissolving this compound for in vitro use?
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect of the Compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration. |
| Compound Degradation | Prepare fresh stock solutions and working solutions for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light if the compound is light-sensitive. |
| Low Receptor Expression | Verify the expression of the target receptor (e.g., GPR109A) in your cell line using techniques like qPCR or Western blotting. If expression is low or absent, consider using a cell line known to express the receptor or a transient transfection system. |
| Incorrect Experimental Endpoint | Ensure the chosen assay is sensitive enough to detect the expected biological effect. Consider using multiple assays to measure different aspects of the cellular response. |
Problem 2: High Cellular Toxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the toxic concentration range. Select a concentration for your experiments that is well below the toxic threshold. |
| Solvent Toxicity | Reduce the final concentration of the solvent (e.g., DMSO) in the cell culture medium. Always include a vehicle control to assess the effect of the solvent alone. |
| Contamination | Ensure the compound stock and cell cultures are free from microbial contamination.[6] |
| Off-Target Effects | Investigate potential off-target effects of the compound that may lead to cytotoxicity. This may involve screening against a panel of receptors or kinases. |
Experimental Protocols
Protocol 1: Determination of IC50/EC50 using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
Protocol 2: Quantification of Target Gene Expression using qPCR
-
Cell Treatment: Treat cells with the optimized concentration of this compound or vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, primers for your target gene (e.g., GPR109A) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
Signaling Pathways and Workflows
Below are diagrams illustrating a potential signaling pathway for nicotinic acid derivatives and a general experimental workflow for dosage optimization.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 2-(1-Pyrrolidinyl)nicotinic acid during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 2-(1-Pyrrolidinyl)nicotinic acid during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues related to the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which includes a pyrrolidine ring and a nicotinic acid moiety, the primary factors that can lead to degradation are:
-
Oxidation: The pyrrolidine ring and the tertiary amine are susceptible to oxidation.
-
pH Extremes: Both highly acidic and highly alkaline conditions can potentially lead to hydrolysis or other degradative reactions of the nicotinic acid portion.
-
Light Exposure: While specific data is limited, compounds with heterocyclic rings can be sensitive to photodegradation.
-
Elevated Temperatures: As with most complex organic molecules, prolonged exposure to high temperatures can accelerate degradation.
Q2: I am observing unexpected or inconsistent results in my experiments. Could this be due to the degradation of my this compound stock solution?
A2: Yes, inconsistent results are a common indicator of compound degradation. If you suspect degradation, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: The most reliable first step is to prepare a fresh stock solution from solid material.
-
Analytical Verification: If possible, verify the purity and concentration of your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Storage Conditions: Review your storage conditions. Is the solution protected from light and stored at the recommended temperature?
-
Solvent Purity: Ensure the solvent used to prepare the stock solution is of high purity and free from contaminants that could promote degradation.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents like DMSO or DMF are often preferred over aqueous buffers.
-
Inert Atmosphere: When preparing solutions, especially for long-term storage, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, aliquots can be stored at 2-8°C for a limited time.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: While specific incompatibility data is scarce, based on its chemical structure, you should avoid strong oxidizing agents, as they can degrade the pyrrolidine ring. It is also advisable to be cautious when mixing with strong acids or bases for prolonged periods.
Data on General Stability of Nicotinic Acid Derivatives
| Condition | General Effect on Nicotinic Acid Derivatives | Recommended Precautions |
| Acidic pH | Generally stable, but prolonged exposure to strong acids may cause some hydrolysis of amide or ester derivatives. | Use buffered solutions and avoid highly acidic conditions for long-term storage. |
| Alkaline pH | Can lead to salt formation. Some derivatives may be susceptible to base-catalyzed hydrolysis. | Use buffered solutions and avoid highly alkaline conditions for long-term storage. |
| Oxidation | The pyridine ring is relatively stable, but substituents can be susceptible to oxidation. | Store under an inert atmosphere and avoid contact with strong oxidizing agents. |
| Heat | Generally stable at room temperature. Accelerated degradation at elevated temperatures. | Store at recommended cool temperatures. Avoid prolonged heating. |
| Light | Some nicotinic acid derivatives can be light-sensitive. | Store in light-protected containers. |
Experimental Protocols
Below are generalized protocols for handling this compound to minimize degradation.
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Inert Gas Purge (Optional but Recommended): Briefly purge the headspace of the vial with an inert gas (e.g., argon or nitrogen).
-
Storage: Seal the vial tightly and wrap it in parafilm. Store at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration using a pre-filtered and degassed aqueous buffer of the appropriate pH.
-
Mixing: Gently mix the solution by inversion. Avoid vigorous vortexing which can introduce oxygen.
-
Use Immediately: Prepare working solutions fresh for each experiment and use them promptly. Do not store aqueous working solutions for extended periods.
Visualizations
Diagram 1: Recommended Experimental Workflow
This diagram illustrates a recommended workflow for handling this compound to minimize degradation.
common pitfalls in working with novel nicotinic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel nicotinic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, characterization, and biological evaluation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis & Purification
Question: My synthesis of acylhydrazone derivatives of nicotinic acid results in a low yield. What are the common causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of nicotinic acid acylhydrazone derivatives can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction: The condensation reaction between nicotinic acid hydrazide and the aldehyde may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure the solvent is anhydrous, as water can hinder the reaction.
-
-
Suboptimal Reagents: The purity of your starting materials, particularly the aldehyde, is crucial.
-
Solution: Use freshly distilled or purified aldehydes. Ensure the nicotinic acid hydrazide is of high purity.
-
-
Side Reactions: Aldehyd self-condensation or other side reactions can reduce the yield of the desired product.
-
Solution: Control the reaction temperature carefully. A stepwise addition of the aldehyde to the nicotinic acid hydrazide solution may also minimize side reactions.
-
-
Product Precipitation: The product might be precipitating out of the reaction mixture, preventing the reaction from going to completion.
-
Solution: Choose a solvent in which both reactants and the product are reasonably soluble at the reaction temperature. Some studies report dissolving all synthesized compounds in DMSO at room temperature, which could be a good starting point for solubility tests.[1]
-
Question: I am having trouble purifying my novel nicotinic acid derivative. What are some common purification pitfalls and solutions?
Answer: Purification of novel nicotinic acid derivatives can be challenging due to their diverse physicochemical properties. Here are some common issues and troubleshooting tips:
-
Poor Crystallization: The compound may not crystallize easily, or it may form an oil.
-
Solution: Try a variety of solvent systems for recrystallization. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. Techniques like slow evaporation or vapor diffusion can also be effective. For some derivatives, purification via column chromatography may be necessary before crystallization.
-
-
Co-elution with Impurities during Column Chromatography: The polarity of your derivative might be very similar to that of unreacted starting materials or byproducts.
-
Solution: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel of different pore sizes, alumina). Gradient elution can be more effective than isocratic elution for separating compounds with similar polarities.
-
-
Compound Instability on Silica Gel: Some nicotinic acid derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
-
Solution: Use a neutral stationary phase like neutral alumina. Alternatively, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
-
For His-tagged Derivatives: If you are working with a nicotinic acid derivative conjugated to a His-tagged protein and experiencing low yield during purification with Ni-NTA resin, consider the following:
-
Blocked His-tag: The nicotinic acid derivative might be sterically hindering the His-tag from binding to the resin.[2]
-
Solution: Consider purification under denaturing conditions or redesigning the construct to include a longer linker between the protein and the His-tag.[2]
-
-
Incompatible Buffer Components: Ensure your buffers do not contain chelating agents like EDTA or high concentrations of reducing agents that can strip the nickel from the column.
-
Section 2: Compound Handling & Stability
Question: My nicotinic acid derivative has poor solubility in aqueous buffers for biological assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a common hurdle. Here are several approaches to address this issue:
-
pH Adjustment: The solubility of nicotinic acid and its derivatives is often pH-dependent.[3][4]
-
Solution: Determine the pKa of your compound. For acidic derivatives, increasing the pH above the pKa will deprotonate the acidic group, increasing solubility. For basic derivatives, decreasing the pH below the pKa will protonate the basic group, enhancing solubility.
-
-
Use of Co-solvents: A small amount of an organic solvent can significantly improve solubility.
-
Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.[1] Then, dilute the stock solution into your aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect cellular viability or enzyme activity. It is crucial to run a vehicle control in your experiments.
-
-
Formulation with Excipients: Certain excipients can aid in solubilization.
-
Solution: For in vivo studies, formulation with polymers like hypromellose can help create stable extended-release forms.[3]
-
Question: I suspect my nicotinic acid derivative is degrading during storage or under experimental conditions. What are the common degradation pathways and how can I mitigate them?
Answer: Nicotinic acid derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: Ester or amide linkages in your derivative can be cleaved under acidic or basic conditions.[5]
-
Solution: Store your compound in a solid, dry form. Prepare solutions in buffers at a pH where the compound is most stable, and use them fresh. Conduct forced degradation studies under acidic and basic conditions to understand your compound's stability profile.[5]
-
-
Oxidation: The pyridine ring's nitrogen atoms can be susceptible to oxidation, forming N-oxides.[5]
-
Solution: Store the compound protected from air and light. Consider adding antioxidants to your formulations if compatible with your experimental setup.
-
-
Photodegradation: The pyridine ring contains chromophores that can absorb light, potentially leading to degradation.[5]
-
Solution: Store solid compounds and solutions in amber vials or protected from light.[5]
-
-
Thermal Degradation: High temperatures can initiate various degradation reactions.[5]
-
Solution: Store your compound at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles for solutions.
-
Section 3: Biological Assays
Question: I am observing high variability in my in vitro cell-based assays. What are some potential sources of this variability?
Answer: High variability in cell-based assays can be frustrating. Here are some factors to consider:
-
Compound Precipitation: The compound may be precipitating in the cell culture medium, leading to inconsistent concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. Determine the maximum soluble concentration of your compound in the specific cell culture medium used.
-
-
Cell Viability Issues: The compound itself might be cytotoxic at the concentrations tested, affecting the assay results.[1]
-
Solution: Always perform a cytotoxicity assay, such as the MTT assay, in parallel to your functional assays to determine the non-toxic concentration range of your compound.[6]
-
-
Inconsistent Dosing: Inaccurate pipetting or inhomogeneous mixing of the compound in the assay plate can lead to variability.
-
Solution: Ensure proper mixing of the compound in the medium before adding it to the cells. Use calibrated pipettes and follow good laboratory practices.
-
-
pH Shift in Media: The addition of your compound, especially if prepared in an acidic or basic solution, might alter the pH of the cell culture medium, affecting cell health and the assay outcome.
-
Solution: Check the pH of the medium after adding your compound. If necessary, adjust the pH of your stock solution before adding it to the medium.
-
Question: My nicotinic acid derivative is not showing the expected activity in a nicotinic acetylcholine receptor (nAChR) binding assay. What could be the issue?
Answer: A lack of activity in a receptor binding assay can have several causes:
-
Incorrect Receptor Subtype: Nicotinic acetylcholine receptors are pentameric structures with various subunit compositions (e.g., α4β2, α7), each having a distinct pharmacological profile.[7][8]
-
Solution: Ensure you are using a cell line or tissue preparation that expresses the specific nAChR subtype your derivative is designed to target.
-
-
Low Affinity: Your compound may have a lower affinity for the receptor than the radioligand being displaced.
-
Solution: Test your compound at higher concentrations. If it's a competitive binding assay, the IC50 value will be dependent on the concentration and affinity of the radioligand used.
-
-
Compound Degradation: The compound may not be stable under the assay conditions.
-
Solution: Assess the stability of your compound in the assay buffer over the incubation period.
-
-
Allosteric Modulation: Your compound might be an allosteric modulator rather than a competitive binder at the orthosteric site.
-
Solution: Consider running functional assays to see if your compound modulates the receptor's response to a known agonist.
-
Quantitative Data Summary
Table 1: Synthesis Yields of Novel Nicotinic Acid Derivatives
| Derivative Type | Synthesis Method | Yield Range (%) | Reference |
| Acylhydrazones | Condensation of nicotinic acid hydrazide with aldehydes | 63 - 96 | [1] |
| 1,3,4-Oxadiazoline derivatives | Cyclization of acylhydrazones in acetic anhydride | Lower than acylhydrazones | [1] |
| Cyclic Peptides (DAN scaffold) | Automated solid-phase synthesis | up to 93 | [9] |
Table 2: In Vitro Biological Activity of Selected Nicotinic Acid Derivatives
| Compound ID | Assay Type | Cell Line / Organism | Activity Metric | Value | Reference |
| Acylhydrazone 5 | Antibacterial (MIC) | Staphylococcus aureus ATCC 6538 | µg/mL | 7.81 - 15.62 | [1] |
| Acylhydrazone 13 | Antibacterial (MIC) | Staphylococcus epidermidis ATCC 12228 | µg/mL | 1.95 | [1] |
| 1,3,4-Oxadiazoline 17 | Antibacterial (MIC) | Staphylococcus epidermidis ATCC 12228 | µg/mL | 7.81 - 15.62 | [1] |
| Derivative 4h | Anti-inflammatory (Nitrite Inhibition) | RAW 264.7 macrophages | MTT result | 86.109 ± 0.51 | [6] |
| Derivative 5b | Anti-inflammatory (Nitrite Inhibition) | RAW 264.7 macrophages | MTT result | 119.084 ± 0.09 | [6] |
| Derivative 5c | Anticancer (VEGFR-2 Inhibition) | - | IC50 | 0.068 µM | [10] |
Key Experimental Protocols
Protocol 1: General Synthesis of Nicotinic Acid Acylhydrazone Derivatives
This protocol is based on the condensation reaction described in the literature.[1][11]
-
Dissolution: Dissolve nicotinic acid hydrazide in a suitable solvent (e.g., ethanol).
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired aromatic or heterocyclic aldehyde.
-
Catalysis (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment using Griess Assay
This protocol outlines the measurement of nitrite production in LPS-stimulated macrophages.[6]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel nicotinic acid derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of nitrite inhibition by the test compounds compared to the LPS-stimulated control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. neb.com [neb.com]
- 3. Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro | MDPI [mdpi.com]
- 4. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthesized 2-(1-Pyrrolidinyl)nicotinic Acid
Welcome to the technical support center for the quality control of synthesized 2-(1-Pyrrolidinyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to assist with troubleshooting and frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A1: A common and efficient method for the synthesis of this compound is the nucleophilic substitution of a 2-chloronicotinic acid ester with pyrrolidine, followed by hydrolysis of the resulting ester.
Potential impurities from this synthesis route include:
-
Starting Materials: Unreacted 2-chloronicotinic acid and excess pyrrolidine.
-
Intermediate: The unhydrolyzed ester of this compound.
-
Side-Products: Potential byproducts from side reactions, which could include dimers or products of ring-opening under harsh conditions.
Q2: My synthesis of this compound has a low yield. What are the potential causes and solutions?
A2: Low yields can arise from several factors. Incomplete reaction is a common issue; extending the reaction time or moderately increasing the temperature can help. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions. Side reactions, such as the formation of byproducts, can also significantly reduce the yield. Optimizing reaction conditions, for instance by using a milder base or controlling the temperature, can minimize these unwanted reactions. Finally, significant material loss can occur during purification steps like recrystallization. Optimizing the solvent system and volume for recrystallization is advisable to maximize product recovery.
Q3: How can I confirm the identity and structure of my synthesized this compound?
A3: A combination of spectroscopic techniques is recommended for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyrrolidine and pyridine rings, while the ¹³C NMR will confirm the carbon framework.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-N bonds.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from light and moisture. A tightly sealed container is recommended to prevent degradation. For long-term storage, refrigeration may be advisable, depending on the purity and stability of the compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Problem: The HPLC analysis of the synthesized this compound shows unexpected peaks, indicating the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Inconsistent NMR Spectroscopic Data
Problem: The ¹H or ¹³C NMR spectrum of the synthesized compound does not match the expected pattern for this compound.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the deuterated solvent used for NMR is of high purity and free from contaminants that could introduce extraneous peaks.
-
Check for Residual Solvents: Residual solvents from the synthesis or purification steps are a common source of unexpected signals. Compare the chemical shifts of unknown peaks with those of common laboratory solvents.
-
Assess Sample Purity: If the sample is impure, the NMR spectrum will be a superposition of the signals from the desired product and the impurities. Refer to the HPLC troubleshooting guide to identify and remove impurities.
-
Consider Structural Isomers: In some cases, isomeric byproducts may be formed during the synthesis. A detailed analysis of the coupling patterns and chemical shifts in the NMR spectrum can help to identify such isomers.
-
Re-run with a Different Solvent: Sometimes, signal overlap can obscure the spectrum. Re-running the NMR in a different deuterated solvent may help to resolve overlapping peaks.
Quantitative Data
The acceptance criteria for the purity of this compound and its impurities should be established based on the principles outlined in the ICH Q3A guidelines for new drug substances.[1][2][3][4][5] The following tables provide a general framework.
Table 1: Acceptance Criteria for Purity and Impurities
| Test | Acceptance Criteria |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | Meet ICH Q3C limits |
| Heavy Metals | ≤ 20 ppm |
| Loss on Drying | ≤ 0.5% |
Table 2: ICH Q3A Thresholds for Impurity Identification and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: The thresholds are based on the percentage of the impurity relative to the active substance.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for determining the purity of this compound. Optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurity peaks relative to the main peak.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of 2-(1-Pyrrolidinyl)nicotinic Acid and Nicotinic Acid: A Data-Driven Guide
Initial Assessment: A direct comparative guide between 2-(1-Pyrrolidinyl)nicotinic acid and nicotinic acid, supported by experimental data, cannot be provided at this time. Extensive literature searches did not yield sufficient publicly available scientific data, including quantitative performance metrics or detailed experimental protocols, for this compound.
Therefore, this guide will provide a comprehensive overview of nicotinic acid, a well-researched compound, to serve as a foundational reference for researchers, scientists, and drug development professionals. The information presented herein on nicotinic acid, including its mechanism of action, signaling pathways, and experimental methodologies, can serve as a benchmark for the future evaluation of its derivatives.
Nicotinic Acid: A Detailed Profile
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with a crucial role in cellular metabolism and, at pharmacological doses, as a lipid-modifying agent.[1][2][3] It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous redox reactions in the body.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | Pyridine-3-carboxylic acid | [2] |
| Chemical Formula | C6H5NO2 | [2] |
| Molar Mass | 123.111 g·mol−1 | [2] |
| Appearance | White, translucent crystals | [2] |
| Melting Point | 237 °C | [2] |
| Solubility in water | 18 g L−1 | [2] |
Mechanism of Action and Signaling Pathways
At pharmacological concentrations, nicotinic acid's primary mechanism of action for its lipid-lowering effects is mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1][2][4] GPR109A is highly expressed in adipocytes and immune cells.[5]
The activation of GPR109A in adipocytes by nicotinic acid initiates a signaling cascade that leads to a reduction in plasma lipid levels.[4][6] This pathway involves the following key steps:
-
Receptor Binding: Nicotinic acid binds to and activates the GPR109A receptor on the surface of adipocytes.
-
G-protein Activation: This binding activates an inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Lipolysis Inhibition: The reduction in cAMP levels decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of hormone-sensitive lipase (HSL) and perilipin, leading to a decrease in the breakdown of triglycerides (lipolysis).[4][6]
-
Reduced Free Fatty Acid Release: The inhibition of lipolysis results in a decreased release of free fatty acids (FFAs) from adipose tissue into the bloodstream.
-
Hepatic VLDL Synthesis Reduction: The reduced availability of FFAs to the liver leads to decreased synthesis and secretion of very-low-density lipoprotein (VLDL) and consequently, a reduction in low-density lipoprotein (LDL) cholesterol and triglycerides.[2][6]
Additionally, nicotinic acid can increase high-density lipoprotein (HDL) cholesterol levels, although the mechanism is not fully understood.[1][2] It is thought to involve an increase in apolipoprotein A1 levels by inhibiting its breakdown.[2]
Beyond its effects on lipids, GPR109A activation by nicotinic acid has been shown to have anti-inflammatory effects by inhibiting NF-κB activation.[7][8]
Experimental Protocols
Radioligand Binding Assay for GPR109A Receptor
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the GPR109A receptor.
Materials:
-
Cell membranes prepared from cells expressing the GPR109A receptor.
-
Radioligand (e.g., [3H]-Nicotinic Acid).
-
Unlabeled nicotinic acid (for determining non-specific binding and as a reference compound).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
For total binding wells, add a fixed concentration of the radioligand.
-
For non-specific binding wells, add the radioligand and a high concentration of unlabeled nicotinic acid.
-
For competition wells, add the radioligand and varying concentrations of the test compound.
-
-
Incubation:
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. annualreviews.org [annualreviews.org]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(1-Pyrrolidinyl)nicotinic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) studies specifically focused on 2-(1-pyrrolidinyl)nicotinic acid derivatives are not extensively available in public literature, by examining related classes of compounds, such as nicotinic acid derivatives and analogues of nicotine containing a pyrrolidine moiety, we can infer a hypothetical SAR and understand their potential as therapeutic agents. This guide provides a comparative analysis based on available data for these related compounds, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs) and their potential anti-inflammatory activities.
Hypothesized Structure-Activity Relationship
The general structure of this compound consists of a pyridine ring, a carboxylic acid group at the 3-position, and a pyrrolidine ring at the 2-position. The biological activity of derivatives of this scaffold is likely influenced by modifications at several key positions:
-
The Pyrrolidine Ring: Substitutions on the pyrrolidine ring can significantly affect binding affinity and selectivity for different nAChR subtypes. For nicotine analogues, the size and nature of substituents on the pyrrolidine ring are critical for activity.[1]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Modifications to the pyridine ring, such as the introduction of different substituents, can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
-
The Carboxylic Acid Group: The carboxylic acid at the 3-position can be modified to form esters, amides, or other bioisosteres. These modifications will alter the polarity, charge, and hydrogen bonding capacity of the molecule, which can impact its pharmacokinetic properties and target interactions.
Comparative Data of Related Nicotinic Acid and Pyrrolidine Derivatives
To illustrate the SAR of related compounds, the following tables summarize the biological activities of various nicotinic acid and pyrrolidine-containing derivatives.
Table 1: Anti-Inflammatory and Analgesic Activity of 2-Substituted Phenyl Nicotinic Acid Derivatives
| Compound ID | 2-Substituent on Nicotinic Acid | Analgesic Activity (% protection) | Anti-inflammatory Activity (% edema inhibition) |
| 4a | 2-Bromophenyl | 55.6 | 62.5 |
| 4c | 2-Bromo-4-chlorophenyl | 68.2 | 75.0 |
| 4d | 2-Bromo-5-fluorophenyl | 60.1 | 68.8 |
| Mefenamic Acid (Reference) | - | 70.5 | 78.1 |
Data synthesized from a study on new nicotinic acid derivatives as analgesic and anti-inflammatory agents.[2]
Table 2: nAChR Antagonism and Monoamine Uptake Inhibition of Bupropion Analogues
| Compound ID | R-group on aminoketone | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | α3β4*-nAChR IC50 (µM) |
| 2a (Bupropion) | t-Butyl | 1280 | 1350 | 1.8 |
| 2r | Cyclohexyl | 110 | 110 | 0.51 |
| 2x | t-Butyl (on dichloropentanophenone) | 31 | 180 | 0.62 |
Data from a study on bupropion analogues as potential pharmacotherapies for smoking cessation.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are summaries of key experimental protocols used to evaluate the compounds listed in the tables.
1. Analgesic Activity (Writhing Test)
-
Principle: This in vivo assay assesses the analgesic effect of a compound by measuring its ability to reduce the number of abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid in mice.
-
Protocol:
-
Male Swiss albino mice are divided into groups.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhings is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
The percentage of protection is calculated by comparing the mean number of writhings in the test group to the control group.[2]
-
2. Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Principle: This in vivo model evaluates the anti-inflammatory properties of a compound by measuring its ability to reduce paw swelling (edema) induced by a sub-plantar injection of carrageenan in rats.
-
Protocol:
-
Male Wistar rats are divided into groups.
-
The test compounds are administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[2]
-
3. Dopamine (DA) and Norepinephrine (NE) Uptake Inhibition Assay
-
Principle: This in vitro assay measures the ability of a compound to inhibit the reuptake of dopamine and norepinephrine into synaptosomes, providing an indication of its potential as a monoamine reuptake inhibitor.
-
Protocol:
-
Synaptosomes are prepared from the striatum (for DA uptake) and hippocampus (for NE uptake) of rat brains.
-
The synaptosomes are incubated with the test compounds at various concentrations.
-
Radiolabeled dopamine ([³H]DA) or norepinephrine ([³H]NE) is added to the incubation mixture.
-
After a short incubation period, the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration.
-
The amount of radioactivity trapped in the synaptosomes is measured by liquid scintillation counting.
-
IC50 values are calculated from the concentration-response curves.[3]
-
4. nAChR Antagonism Assay
-
Principle: This in vitro assay determines the potency of a compound to antagonize the function of specific nAChR subtypes expressed in a cell line.
-
Protocol:
-
A cell line (e.g., SH-EP1-hα3β4) stably expressing the human α3β4 nAChR subtype is used.
-
The cells are loaded with a fluorescent calcium indicator dye.
-
The test compound is pre-incubated with the cells.
-
The cells are then stimulated with a known nAChR agonist (e.g., nicotine), and the resulting increase in intracellular calcium is measured using a fluorescence plate reader.
-
The ability of the test compound to inhibit the agonist-induced calcium influx is quantified, and IC50 values are determined.[3]
-
Visualizations
The following diagrams illustrate the hypothesized SAR, a relevant signaling pathway, and a typical experimental workflow.
A diagram illustrating the key structural features of the this compound scaffold and the hypothesized impact of modifications at different positions on its biological activity.
A simplified diagram of the nicotinic acetylcholine receptor (nAChR) signaling pathway, a potential target for this compound derivatives.
A typical experimental workflow for the evaluation and optimization of novel bioactive compounds, from initial synthesis to lead optimization.
References
- 1. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(1-Pyrrolidinyl)nicotinic Acid and Other Pyrrolidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-(1-pyrrolidinyl)nicotinic acid and related pyrrolidine compounds. Due to the limited availability of direct comparative studies on this compound, this document focuses on the structure-activity relationships of 2-substituted nicotinic acid derivatives and other pyrrolidine compounds with demonstrated biological activities. The information is intended to guide research and development efforts in medicinal chemistry.
Comparative Biological Activities
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, imparting a range of biological activities to parent molecules.[1][2] When incorporated into the nicotinic acid framework, particularly at the 2-position, it can modulate the compound's pharmacological profile. The following tables summarize the biological activities of various pyrrolidine-containing compounds and 2-substituted nicotinic acid derivatives, offering a basis for comparison.
Table 1: Anti-inflammatory Activity of Pyrrolidine and Nicotinic Acid Derivatives
| Compound/Derivative Class | Key Findings | Quantitative Data (Example) | Reference(s) |
| Nicotinic Acid Derivatives | Certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant anti-inflammatory and analgesic activities.[3] | Compound 4c showed potent activity in carrageenan-induced paw edema assay.[3] | [3] |
| Pyrrolidine-2-one Derivatives | Variations in substituents on the pyrrolidin-2-one ring influence cytotoxic and anti-inflammatory activities.[4] | Cytotoxicity evaluated by MTT assay on B16 cell lines.[4] | [4] |
| Nicotinic Acid (Niacin) | Reduces the secretion of pro-inflammatory mediators like TNF-α, IL-6, and MCP-1 in activated human monocytes.[3] | 49.2% reduction in TNF-α secretion by LPS-activated monocytes.[3] | [3] |
Table 2: Antimicrobial Activity of Pyrrolidine and Nicotinic Acid Derivatives
| Compound/Derivative Class | Spectrum of Activity | Quantitative Data (Example) | Reference(s) |
| Nicotinic Acid Acylhydrazones | Significant activity against Gram-positive bacteria.[5][6] | MIC values ranging from 1.95–15.62 µg/mL against S. epidermidis.[6] | [5][6] |
| Pyrrolidine-2,5-dione Derivatives | Moderate to low antimicrobial activities against selected bacterial and fungal species.[7] | MIC values of 16–256 μg/mL against various strains.[7] | [7] |
| 2-Aminonicotinic Acid Derivatives | Some derivatives show moderate tuberculostatic activity.[8] | Not specified. | [8] |
| Nicotinic Acid | Can inhibit biofilm formation of Streptococcus pneumoniae in a concentration-dependent manner.[9] | Significant inhibition observed at various concentrations.[9] | [9] |
Table 3: Other Biological Activities
| Compound/Derivative Class | Biological Target/Activity | Key Findings | Reference(s) |
| Pyrrolidine Acid Analogs | PPARα/γ Agonists | Potent dual agonists with the potential to lower fasting glucose and triglyceride levels. | |
| Nicotine and Analogs | Nicotinic Acetylcholine Receptors (nAChRs) | Act as agonists, influencing neurotransmitter release and showing neuroprotective effects.[1][10] | [1][10] |
| Nicotinic Acid (Niacin) | GPR109A Receptor Agonist | Reduces plasma lipids and lipoproteins; exerts anti-inflammatory effects.[11][12] | [11][12] |
| 2-Aminonicotinic Acid Derivatives | 3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) inhibitors | Reduce the production of the neurotoxin quinolinic acid.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of the compared compounds.
Anti-inflammatory Activity Assays
-
LPS-Stimulated Macrophage Assay:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Analysis: After a 24-hour incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits and nitric oxide (NO) production using the Griess reagent.[14]
-
-
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Wistar rats are used.
-
Compound Administration: Test compounds are administered orally at a specific dose.
-
Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan solution is administered to the right hind paw to induce edema.
-
Measurement: The paw volume is measured at various time points post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[15]
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][16]
-
PPAR Agonist Screening Assay
-
PPAR Transactivation Assay:
-
Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with a PPAR expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Analysis: An increase in luciferase activity indicates that the compound is a PPAR agonist. The results are often expressed as fold activation relative to a vehicle control.[17][18]
-
Signaling Pathways
The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for drug design and development.
Caption: GPR109A signaling pathway activated by nicotinic acid.
Nicotinic acid and some of its analogs mediate their effects by activating the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[11][12] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, reduced lipolysis and release of free fatty acids into circulation.[19][20] This is a key mechanism for the lipid-lowering effects of niacin. Furthermore, GPR109A activation has been shown to exert anti-inflammatory effects, in part by inhibiting the Akt/mTOR signaling pathway in certain cell types.[11]
Caption: Nicotinic acetylcholine receptor (nAChR) signaling pathway.
Pyrrolidine-containing compounds that are structurally related to nicotine primarily act on nicotinic acetylcholine receptors (nAChRs).[1][10] These are ligand-gated ion channels that, upon activation, allow the influx of cations such as sodium and calcium.[21] This leads to membrane depolarization and the initiation of downstream signaling cascades. The increase in intracellular calcium can trigger neurotransmitter release and activate various kinases, including the PI3K/Akt and MAPK/ERK pathways, which are involved in promoting cell survival and neuroprotection.[2][10]
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 19. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Lack of Publicly Available Data on 2-(1-Pyrrolidinyl)nicotinic Acid's Effects on Nicotinic Receptors
As of December 2025, a comprehensive review of published scientific literature reveals a significant gap in the pharmacological data for 2-(1-Pyrrolidinyl)nicotinic acid. There are no available studies detailing its binding affinity, potency, or efficacy at various nicotinic acetylcholine receptor (nAChR) subtypes. The existing research on nicotinic acid derivatives primarily focuses on their applications in other therapeutic areas such as analgesia, anti-inflammatory, and anticancer treatments, without reporting on their specific interactions with nAChRs.
In light of this, a direct comparison guide for this compound cannot be provided. However, to fulfill the informational needs of researchers, scientists, and drug development professionals in the field of nicotinic receptor pharmacology, this guide presents a comparative analysis of three well-characterized and clinically relevant nAChR ligands: Nicotine, Varenicline, and Cytisine. These compounds are frequently used as benchmarks in the development of new therapeutics targeting the nicotinic cholinergic system.
Comparative Guide to Well-Characterized Nicotinic Receptor Ligands: Nicotine, Varenicline, and Cytisine
This guide provides a comparative overview of the pharmacological properties of Nicotine, Varenicline, and Cytisine at major neuronal nAChR subtypes.
Data Presentation: Quantitative Comparison of Ligand Properties
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies of Nicotine, Varenicline, and Cytisine at human α4β2 and α7 nAChR subtypes. These values are critical for understanding the distinct pharmacological profiles of these compounds.
Table 1: Binding Affinities (Ki, nM) at Human Nicotinic Receptor Subtypes
| Compound | α4β2 nAChR | α7 nAChR | α1-containing (muscle) | Reference(s) |
| Nicotine | 0.95 - 6.1 | 1600 | >2000 | [1][2] |
| Varenicline | 0.06 - 0.4 | 125 - 322 | >8000 | [1][2][3] |
| Cytisine | 0.17 | 4200 | 430 | [1][2] |
Table 2: Functional Potency (EC50, µM) and Efficacy (% of Acetylcholine max response) at Human α4β2 nAChR
| Compound | EC50 (High Sensitivity) | Efficacy (High Sensitivity) | EC50 (Low Sensitivity) | Efficacy (Low Sensitivity) | Reference(s) |
| Nicotine | ~0.3 | Partial Agonist (31%) | ~5.4 | Partial Agonist (53%) | [3][4] |
| Varenicline | ~0.09 | Partial Agonist (18%) | ~0.03 | Partial Agonist (41%) | [3][4] |
| Cytisine | - | Very Low Efficacy (2.5%) | ~1.0 | Partial Agonist (23%) | [4] |
Note: The α4β2 nAChR exists in two stoichiometries with different sensitivities to agonists. Varenicline is efficacious at both, while cytisine primarily activates the low-sensitivity isoform.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize nAChR ligands.
1. Radioligand Binding Assay Protocol
This protocol outlines a method for determining the binding affinity of a test compound for a specific nAChR subtype using a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like Nicotine).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]
-
2. Two-Electrode Voltage Clamp (TEVC) Functional Assay Protocol
This electrophysiological technique is used to measure the functional activity (potency and efficacy) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[8][9][10][11][12]
-
Objective: To determine the EC50 and maximal efficacy of a test compound by measuring the ion current evoked by its application to oocytes expressing the nAChR of interest.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
TEVC setup including a stereomicroscope, micromanipulators, amplifier, data acquisition system, and perfusion system.
-
Glass microelectrodes filled with 3 M KCl.
-
Recording solution (e.g., ND96 buffer).
-
Test compound at various concentrations.
-
-
Procedure:
-
Inject the cRNA into the Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the activation of the nAChRs.
-
Wash the oocyte with the recording solution between applications to allow for receptor recovery.
-
Construct a concentration-response curve by plotting the peak current response against the concentration of the test compound.
-
Determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine) from the curve using non-linear regression analysis.
-
Mandatory Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Signaling pathway of a neuronal nicotinic acetylcholine receptor.
General Experimental Workflow for nAChR Ligand Validation
Caption: A typical workflow for validating a new nAChR ligand.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
comparative analysis of 2-(1-Pyrrolidinyl)nicotinic acid and varenicline
Comparative Analysis: Varenicline and 2-(1-Pyrrolidinyl)nicotinic Acid
This guide provides a detailed comparative analysis of the well-established smoking cessation therapy, varenicline, and the research chemical, this compound. Due to the limited publicly available biological data for this compound, this document will focus on the comprehensive experimental data for varenicline and provide the necessary experimental protocols for a researcher to conduct a direct comparative study.
Varenicline: A Profile
Varenicline is a prescription medication developed to aid in smoking cessation.[1][2] It functions as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is believed to be central to the reinforcing effects of nicotine.[3][4][5]
Mechanism of Action
Varenicline's efficacy is attributed to its dual role at the α4β2 nAChR:
-
Agonist Activity : In the absence of nicotine, varenicline moderately stimulates the receptor, leading to a release of dopamine that helps to alleviate craving and withdrawal symptoms.[3]
-
Antagonist Activity : In the presence of nicotine, varenicline's high affinity for the α4β2 nAChR allows it to block nicotine from binding, thereby reducing the rewarding effects of smoking.[3][4][5]
Varenicline also demonstrates high affinity for α6β2* nAChRs, which may also contribute to its effectiveness as a smoking cessation aid.[6]
This compound: An Overview
This compound is a heterocyclic compound available from various chemical suppliers.[7][8][9][10][11] To date, there is a lack of published studies detailing its pharmacological activity, receptor binding profile, and pharmacokinetic properties. Structurally, it is a derivative of nicotinic acid, also known as niacin or vitamin B3.[12] The presence of the pyrrolidine ring suggests potential interaction with nicotinic acetylcholine receptors, as this moiety is found in nicotine and other related compounds. However, without experimental data, its biological effects remain speculative.
Quantitative Data Comparison
The following tables summarize the available quantitative data for varenicline. The corresponding data for this compound would need to be determined experimentally.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR | 5-HT3 | α6β2* nAChR |
| Varenicline | 0.06 - 0.4 | 125 - 322 | >500-fold vs α4β2 | 350 | 0.12 |
| This compound | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
Data for Varenicline sourced from[5][6][13][14][15].
Table 2: Pharmacokinetic Parameters
| Parameter | Varenicline | This compound |
| Bioavailability | High (~90%) | Not Determined |
| Tmax (hours) | 3 - 4 | Not Determined |
| Plasma Protein Binding | ≤20% | Not Determined |
| Half-life (hours) | ~24 | Not Determined |
| Metabolism | Minimal (<10%) | Not Determined |
| Excretion | Primarily renal (92% unchanged) | Not Determined |
Data for Varenicline sourced from[1][4][5][16][17][18][19].
Experimental Protocols
To enable a direct comparison, the following experimental protocols are provided as a guide for the characterization of this compound.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.
Materials:
-
Cell lines expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Radioligands specific for each receptor subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test compound (this compound) and reference compound (varenicline).
-
Assay buffer and scintillation fluid.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare cell membranes from the nAChR-expressing cell lines.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or reference compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., rats).
Materials:
-
Test compound (this compound).
-
Male Sprague-Dawley rats.
-
Dosing vehicles (e.g., saline for intravenous, 0.5% methylcellulose for oral).
-
Blood collection supplies.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Administer a single dose of the test compound to a cohort of rats via intravenous and oral routes.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Visualizations
Signaling Pathway of Varenicline
Caption: Varenicline's partial agonism at the α4β2 nAChR.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Conclusion
Varenicline is a well-characterized drug with a clear mechanism of action and a defined pharmacokinetic profile that contributes to its success in smoking cessation. In contrast, this compound is a compound with unknown biological activity. Based on its chemical structure, it is plausible that it may interact with nicotinic acetylcholine receptors. However, comprehensive experimental evaluation, as outlined in the provided protocols, is necessary to determine its pharmacological properties and to draw any meaningful comparison with varenicline. This guide serves as a foundational resource for researchers intending to undertake such an investigation.
References
- 1. youtube.com [youtube.com]
- 2. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 690632-36-1 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound CAS#: 690632-36-1 [chemicalbook.com]
- 10. This compound | 690632-36-1 [amp.chemicalbook.com]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
No Direct Comparative Data Available for 2-(1-Pyrrolidinyl)nicotinic Acid: A Gap in Current Research
A comprehensive review of available scientific literature reveals a significant lack of published studies on the in vivo and in vitro effects of 2-(1-Pyrrolidinyl)nicotinic acid. As a result, a direct comparison of its biological activities in living organisms versus controlled laboratory settings cannot be compiled at this time.
While research exists on the broader parent compound, nicotinic acid (niacin), and its various derivatives, specific experimental data for the 2-(1-Pyrrolidinyl) substituted variant remains elusive. For instance, studies on nicotinic acid metabolites like N1-methyl-2-pyridone-5-carboxamide (2PY) have shown differential effects in vitro and in vivo. One study demonstrated that while a related isomer, 4PY, induced the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in both human endothelial cells in culture and in live mice, 2PY did not elicit this response in either system. This highlights the importance of specific structural modifications in determining the biological activity of nicotinic acid derivatives.
The absence of data for this compound prevents the creation of a detailed comparison guide as requested. Key components such as quantitative data on efficacy and toxicity, detailed experimental protocols, and the elucidation of its signaling pathways are not available in the public domain.
This lack of information presents an opportunity for future research. Investigating the pharmacological profile of this compound, both in vitro to understand its mechanism of action at a cellular level and in vivo to assess its systemic effects, efficacy, and safety, would be a valuable contribution to the field of medicinal chemistry and drug development.
Further research is required to synthesize and characterize this compound and subsequently evaluate its biological properties to enable a comparative analysis of its in vivo and in vitro effects.
Comparative Analysis of Nicotinic Acetylcholine Receptor Ligand Cross-Reactivity: A Guide for Researchers
Introduction
The binding of an agonist, such as acetylcholine or nicotine, to nAChRs triggers a conformational change that opens the ion channel, allowing the influx of cations like Na+ and Ca2+.[3] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[4] The specific cellular response is dependent on the nAChR subtype and the cell type in which it is expressed.[4]
Comparison of Nicotinic Ligand Binding Affinities and Functional Activities
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of several common nicotinic ligands across various nAChR subtypes. This data provides a benchmark for evaluating the selectivity profile of a novel compound.
Table 1: Binding Affinities (Ki, nM) of Selected Ligands for nAChR Subtypes
| Ligand | α4β2 | α7 | α3β4 | Muscle (α1β1δγ) |
| Nicotine | ~1[5] | ~1,000-10,000 | ~100-1,000 | ~10,000 |
| Epibatidine | ~0.02 | ~5 | Data varies | ~1 |
| Varenicline | ~0.1 | ~300 | ~5 | ~10,000 |
| Cytisine | ~0.5 | ~500 | ~30 | ~20,000 |
| Mecamylamine (Antagonist) | ~100 | ~1,000 | ~20 | ~500 |
| DHβE (Antagonist) | ~1 | ~10,000 | ~100 | ~10,000 |
| α-Bungarotoxin (Antagonist) | >10,000 | ~1 | >10,000 | ~0.1 |
Note: Ki values are approximate and can vary depending on the experimental conditions and radioligand used.
Table 2: Functional Activity (EC50/IC50, nM) of Selected Ligands at nAChR Subtypes
| Ligand | α4β2 | α7 | α3β4 | Muscle (α1β1δγ) |
| Nicotine (Agonist) | ~100 | ~10,000 | ~1,000 | ~20,000 |
| Epibatidine (Agonist) | ~0.1 | ~100 | ~1 | ~10 |
| Varenicline (Partial Agonist) | ~2 | ~5,000 | ~30 | >100,000 |
| Cytisine (Agonist) | ~20 | ~10,000 | ~300 | >100,000 |
| Mecamylamine (Antagonist) | ~200 | ~5,000 | ~100 | ~1,000 |
| DHβE (Antagonist) | ~10 | >100,000 | ~1,000 | >100,000 |
| α-Bungarotoxin (Antagonist) | >100,000 | ~1 | >100,000 | ~1 |
Note: EC50/IC50 values are approximate and can vary based on the expression system and assay methodology.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable cross-reactivity data.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[4]
a. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest.[4]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).[4]
-
Test Compound: 2-(1-Pyrrolidinyl)nicotinic acid or other compounds of interest.
-
Reference Compound: A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine).[4]
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.[4]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.[4]
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.[4]
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled reference ligand (e.g., 10 µM nicotine).[4]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.[4]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[4]
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay
This functional assay measures the ion flow through the nAChR channel in response to an agonist or its inhibition by an antagonist.
a. Materials and Reagents:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed cRNA for the desired nAChR subunits.
-
TEVC Setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.
-
Recording Solution: (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).
-
Agonists and Antagonists.
b. Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of the cRNAs for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[2]
-
-
Agonist Application: Apply the agonist (e.g., acetylcholine or the test compound) at various concentrations via the perfusion system and record the inward current response.
-
Antagonist Application: To test for antagonist activity, pre-incubate the oocyte with the test compound for a set period (e.g., 5 minutes) before co-applying it with a known agonist at its EC50 concentration.[2]
-
Data Analysis:
-
For agonists: Plot the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits a half-maximal response) and the maximum current amplitude (Imax).
-
For antagonists: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizing Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations and membrane depolarization. This can trigger various downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in cell survival and proliferation.[6][7]
Caption: nAChR signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.[4]
Caption: Radioligand binding assay workflow.
Experimental Workflow: Electrophysiology Assay
The diagram below illustrates the general workflow for an electrophysiology-based functional assay.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Cholinergic Receptors: Nicotinic [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of 2-(1-Pyrrolidinyl)nicotinic Acid and Alternative GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action of 2-(1-Pyrrolidinyl)nicotinic acid and established G protein-coupled receptor 109A (GPR109A) agonists. Due to the limited publicly available data on this compound, its mechanism of action is postulated based on its structural similarity to nicotinic acid. This document presents a comparison with well-characterized GPR109A agonists, namely nicotinic acid and Acifran, to provide a framework for the potential pharmacological characterization of this compound.
Introduction to this compound and GPR109A Agonism
This compound is a derivative of nicotinic acid (niacin). Given its core nicotinic acid scaffold, it is hypothesized to function as an agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). GPR109A is a high-affinity receptor for nicotinic acid and mediates its primary therapeutic effects, including the reduction of plasma triglycerides and the increase of high-density lipoprotein (HDL) cholesterol. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of lipolysis.
This guide compares the hypothesized action of this compound with the known pharmacology of nicotinic acid and Acifran, a synthetic GPR109A agonist.
Data Presentation: Comparative Analysis of GPR109A Agonists
The following tables summarize the available quantitative data for the binding affinity and functional potency of nicotinic acid and Acifran at the human GPR109A receptor. No experimental data for this compound is currently available.
Table 1: GPR109A Binding Affinity and Functional Potency
| Compound | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Assay Type |
| This compound | Data not available | Data not available | - |
| Nicotinic Acid | Kd: 245 ± 32 nM[1] | 52 - 100 nM[1][2] | Radioligand Binding ([³H]nicotinate), Calcium mobilization, cAMP inhibition |
| Acifran | IC50: 1.12 µM[3] | 1.3 µM[1] | GPR109A Binding, cAMP inhibition |
| MK-1903 | EC50: 12.9 nM | 51 nM (Niacin) | whole cell HTRF-cAMP assay |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of a potential GPR109A agonist are provided below. These protocols are standard in the field and would be applicable for evaluating the mechanism of action of this compound.
Radioligand Binding Assay for GPR109A
This assay determines the binding affinity of a test compound to the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-nicotinic acid.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of unlabeled nicotinic acid.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPR109A-Mediated cAMP Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the GPR109A receptor.
1. Materials:
-
Cell Line: A cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
96-well or 384-well assay plates.
2. Procedure:
-
Seed the GPR109A-expressing cells into the assay plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations to the cells and pre-incubate for a short period.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal inhibition).
Mandatory Visualizations
Signaling Pathway of GPR109A Activation
Caption: Hypothesized GPR109A signaling pathway for this compound.
Experimental Workflow for GPR109A Agonist Characterization
Caption: General experimental workflow for confirming the mechanism of action.
References
peer-reviewed studies on 2-(1-Pyrrolidinyl)nicotinic acid analogs
A comparative analysis of and related heterocyclic compounds reveals a diverse range of pharmacological activities, from anti-inflammatory effects to modulation of nicotinic acetylcholine receptors (nAChRs). This guide synthesizes key findings, presenting comparative data on their biological performance and detailing the experimental methodologies employed.
Comparison of Biological Activities
Research into nicotinic acid and pyrrolidine derivatives has uncovered their potential in various therapeutic areas. The following tables summarize the quantitative data from several key studies, highlighting the structure-activity relationships and pharmacological effects of these analogs.
Anti-inflammatory and Vasorelaxant Activity
A series of nicotinic acid derivatives have been investigated for their anti-inflammatory properties, showing significant inhibition of inflammatory mediators.[1] Concurrently, thionicotinic acid analogs have demonstrated potent vasorelaxant and antioxidant effects.[2][3]
| Compound/Analog | Biological Activity | In Vitro/In Vivo Model | Key Findings |
| Nicotinic Acid Derivatives (4d, 4f, 4g, 4h, 5b) | Anti-inflammatory | LPS/INFγ-stimulated RAW 264.7 macrophages; Carrageenan-induced arthritis in rats | Potent nitrite inhibition (MTT results: 86.109 ± 0.51 to 119.084 ± 0.09); Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen.[1] |
| 2-(1-adamantylthio)nicotinic acid (6) | Vasorelaxant & Antioxidant | Phenylephrine-induced contraction of rat thoracic aorta; DPPH and SOD assays | Most potent vasorelaxant with an ED50 of 21.3 nM; also the most potent antioxidant in the DPPH assay.[2][3] |
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
Analogs featuring a pyrrolidinyl group have been synthesized and evaluated as ligands for neuronal nAChRs, with a focus on the α4β2 subtype, a key target in neurodegenerative diseases and nicotine addiction.[4][5]
| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Selectivity |
| (S)-2-isopropylideneaminooxymethyl-1-methylpyrrolidine | α4β2 nAChR | Submicromolar affinity | Remarkable selectivity over α7 and muscarinic receptors.[4] |
| (Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidine | α4β2 nAChR | Submicromolar affinity | Remarkable selectivity over α7 and muscarinic receptors.[4] |
| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane (2) | α4β2 nAChR | High affinity | Selectively activates the (α4)2(β2)3 stoichiometry of the α4β2 nAChR.[5] |
| 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (12) | α4β2 nAChR | High affinity | Characterized for functional activity at two α4β2 stoichiometries.[5] |
Other Receptor Interactions and Biological Effects
The versatility of the pyrrolidine and nicotinic acid scaffolds is further demonstrated by their interaction with other receptors, such as adrenoceptors and peroxisome proliferator-activated receptors (PPARs), and their potential application in cardiovascular and metabolic diseases.[6][7]
| Compound/Analog | Target Receptor/Activity | Key Findings |
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) | α1-Adrenoceptor | Highest affinity for α1-AR with a pKi of 7.13.[6] |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) | α2-Adrenoceptor | Highest affinity for α2-AR with a pKi of 7.29.[6] |
| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) | Antiarrhythmic Activity | Highest prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia in rats (ED50 = 1.0 mg/kg iv).[6] |
| N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog (4i) | PPARα/γ Agonist | Potent dual PPARα/γ agonist; efficacious in lowering fasting glucose and triglyceride levels in diabetic db/db mice.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed studies.
In Vitro Anti-inflammatory Assays[1]
-
Cell Culture: RAW 264.7 macrophage cells were used.
-
MTT Assay: To assess cell viability and the inhibitory effect of the compounds on cell proliferation.
-
Griess Assay: To measure nitrite concentration in the cell culture supernatant as an indicator of nitric oxide production.
-
Cytokine Measurement: Levels of TNF-α, IL-6, iNOS, and COX-2 in LPS/INFγ-stimulated macrophages were evaluated to determine the anti-inflammatory potency of the compounds.
In Vivo Anti-inflammatory Model[1]
-
Animal Model: Carrageenan-induced arthritis in rats was used to evaluate the in vivo anti-inflammatory activity of the synthesized compounds.
-
Ulcerogenic Profile: The gastric mucosa of the rats was examined to assess the ulcerogenic side effects of the compounds.
Radioligand Binding Assays for nAChRs[4][5]
-
Receptor Source: Membranes from cells expressing specific nAChR subtypes (e.g., α4β2, α3β4).
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-epibatidine) is used.
-
Procedure: The ability of the test compounds to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Functional Characterization of nAChR Ligands[5]
-
Expression System: Xenopus oocytes or mammalian cell lines are used to express the nAChR subtypes of interest.
-
Electrophysiology: Two-electrode voltage clamp or patch-clamp techniques are used to measure the ion currents elicited by the application of the test compounds. This allows for the characterization of the compounds as agonists, partial agonists, or antagonists.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the research on 2-(1-Pyrrolidinyl)nicotinic acid analogs and their derivatives.
Caption: A generalized workflow for drug discovery and development.
Caption: A simplified diagram of the NF-κB signaling pathway.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]
- 3. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(1-Pyrrolidinyl)nicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 2-(1-Pyrrolidinyl)nicotinic acid (CAS No. 690632-36-1), ensuring compliance with safety regulations and fostering a secure research environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. Based on data from related compounds, this substance should be handled with care.
Potential Hazards:
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain: Prevent the spill from spreading. For solid spills, avoid generating dust.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.
III. Disposal Procedures for this compound
Proper disposal is paramount to ensure the safety of personnel and the environment. Never dispose of this chemical down the drain or in regular trash.
Operational Disposal Plan:
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing papers) in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "690632-36-1," and the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
As no specific SDS is available for this compound, quantitative data is limited. The table below presents information for the related compound, Nicotinic Acid, for reference.
| Property | Value (for Nicotinic Acid) | Source |
| Molecular Formula | C₆H₅NO₂ | [2] |
| Molecular Weight | 123.11 g/mol | [2] |
Experimental Protocols
Detailed experimental protocols for the disposal of this specific compound are not available. The provided disposal procedures are based on standard laboratory safety protocols for chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2-(1-Pyrrolidinyl)nicotinic acid
For Immediate Implementation: This document provides crucial safety and logistical information for handling 2-(1-Pyrrolidinyl)nicotinic acid in a laboratory setting. All personnel must adhere to these guidelines to ensure a safe research environment and proper disposal of chemical waste. The following procedures are based on available data for structurally similar compounds and represent best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not currently available, data from analogous compounds, such as 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid and nicotinic acid, indicate that this compound may cause skin, eye, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Use |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[2] |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[2][3] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened to protect against skin contact. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosolization or dust generation. | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work exclusively in a certified chemical fume hood.[1]
-
Ensure easy access to an eyewash station and a safety shower.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[1][2]
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1][2] |
| Empty Containers | Rinse empty containers three times with a suitable solvent. Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines. |
All chemical waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[1][3]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
